An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3,5-diphenylbenzene, a versatile building b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis. The document details a robust synthetic protocol utilizing a Suzuki-Miyaura cross-coupling reaction. Furthermore, it compiles essential physicochemical and spectroscopic data for the thorough characterization of the target compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
1-Bromo-3,5-diphenylbenzene is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl substituents, makes it a valuable intermediate for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This compound and its derivatives are of significant interest in the development of novel materials and pharmaceutical agents.
Synthesis of 1-Bromo-3,5-diphenylbenzene
A reliable and high-yielding method for the synthesis of 1-bromo-3,5-diphenylbenzene is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
Reaction Scheme
Caption: Synthetic pathway for 1-Bromo-3,5-diphenylbenzene via Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is adapted from a documented synthetic procedure.[1][2]
While specific spectra are not provided here, the following are the expected and reported characterization data.
¹H NMR & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton and carbon environments in 1-bromo-3,5-diphenylbenzene will give rise to a characteristic set of signals.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for aromatic C-H and C=C stretching would be expected.
X-ray Crystallography: The crystal structure of 1-bromo-3,5-diphenylbenzene has been determined, confirming the connectivity and spatial arrangement of the atoms.[4] The analysis reveals slight differences in the C-Br and C-C bond lengths between the two crystallographically independent molecules in the asymmetric unit.[4] The dihedral angles between the adjacent benzene rings are also reported.[4]
Experimental Workflow for Characterization
Caption: General workflow for the synthesis and characterization of 1-Bromo-3,5-diphenylbenzene.
Conclusion
This technical guide has detailed a robust and high-yielding synthesis of 1-bromo-3,5-diphenylbenzene via a Suzuki-Miyaura coupling reaction. The compiled physicochemical and spectroscopic characterization data provide a solid foundation for researchers to identify and verify the purity of the synthesized compound. The versatility of 1-bromo-3,5-diphenylbenzene as a synthetic intermediate makes it a valuable tool for the development of novel organic materials and potential pharmaceutical candidates.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactiv...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 1-Bromo-3,5-diphenylbenzene (CAS No: 103068-20-8). This aromatic organic compound is a valuable intermediate in various fields, including organic synthesis, materials science, and potentially in drug development. This document summarizes key quantitative data in structured tables, details a common experimental protocol for its synthesis, and provides visualizations for the synthetic workflow and its general reactivity.
Core Physicochemical Properties
1-Bromo-3,5-diphenylbenzene is an aromatic compound characterized by a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups.[1] It typically presents as an off-white powder or crystalline solid at room temperature.[1][2]
The chemical reactivity of 1-Bromo-3,5-diphenylbenzene is primarily centered around the bromine atom on the aromatic ring. This bromine atom acts as a good leaving group, making the compound an excellent substrate for a variety of substitution and coupling reactions.[1] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecular architectures.[1]
Key applications include:
Organic Intermediate: It is widely utilized in the synthesis of specialized organic molecules.[1]
Materials Science: It serves as a precursor in the development of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), where precise molecular structures are crucial.[1]
An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene (CAS: 103068-20-8)
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-3,5-diphenylbenzene, a substituted m-terphenyl (B1677559) derivative, is a versatile aromatic compound that has garnered significant in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diphenylbenzene, a substituted m-terphenyl (B1677559) derivative, is a versatile aromatic compound that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure, coupled with the reactive bromine functionality, makes it an ideal building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Bromo-3,5-diphenylbenzene, with a focus on its utility for researchers in organic synthesis and drug discovery.
Physicochemical Properties
1-Bromo-3,5-diphenylbenzene is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a central benzene (B151609) ring substituted with a bromine atom and two phenyl groups at the 3 and 5 positions.
Table 1: General and Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene
After the reaction is complete, cool the mixture to room temperature.
Separate the organic layer.
Concentrate the organic layer under reduced pressure to obtain the crude product.[2]
Purification by Recrystallization
The crude 1-Bromo-3,5-diphenylbenzene can be purified by recrystallization from a mixed solvent system of toluene and methanol to yield a white to off-white crystalline solid.[2]
Procedure:
Dissolve the crude product in a minimum amount of hot toluene.
While the solution is still hot, add hot methanol dropwise until the solution becomes slightly cloudy.
Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold methanol.
Dry the crystals under vacuum to obtain pure 1-Bromo-3,5-diphenylbenzene. A yield of approximately 85% can be expected.[2]
Applications
Materials Science
The primary application of 1-Bromo-3,5-diphenylbenzene is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] Its rigid and conjugated structure makes it an excellent building block for the synthesis of host materials, emissive materials, and charge-transporting layers in OLED devices. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. It is also used in the synthesis of aromatic dendrimers.[2]
Drug Discovery and Development
While direct biological applications of 1-Bromo-3,5-diphenylbenzene are not extensively reported, its core m-terphenyl scaffold is of significant interest in medicinal chemistry. The m-terphenyl motif can serve as a non-peptidic scaffold to mimic the secondary structure of peptides, enabling the design of potent and selective inhibitors of protein-protein interactions.
The 3,5-diphenyl substitution pattern provides a three-dimensional arrangement of aromatic rings that can be functionalized to interact with specific binding pockets on a target protein. For example, derivatives of the m-terphenyl scaffold have been investigated as inhibitors of tubulin polymerization for the development of novel anticancer agents.[5]
Figure 2: Conceptual workflow for the use of the m-terphenyl scaffold in drug discovery.
Safety and Handling
1-Bromo-3,5-diphenylbenzene should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-3,5-diphenylbenzene is a valuable and versatile building block for organic synthesis. Its well-defined structure and reactive bromine handle make it a key intermediate in the development of advanced materials for electronic applications. Furthermore, the inherent properties of its m-terphenyl scaffold present opportunities for its use in the design of novel therapeutic agents. This technical guide provides a foundation for researchers and scientists to explore the full potential of this intriguing molecule.
Spectral Analysis of 1-Bromo-3,5-diphenylbenzene: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly in the develo...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly in the development of advanced materials.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development and material science, details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols.
Compound Overview
1-Bromo-3,5-diphenylbenzene, with the molecular formula C₁₈H₁₃Br and a molecular weight of 309.2 g/mol , is a solid at room temperature with a melting point of 105-106°C.[1][2][4] Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, makes it a valuable building block in the synthesis of complex organic molecules.[1][2]
Predicted Spectral Data
Due to the limited availability of published experimental spectra for 1-Bromo-3,5-diphenylbenzene, the following data are predicted based on established spectroscopic principles and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.60 - 7.70
m
3H
H-2', H-4', H-6' (protons on the central ring)
7.35 - 7.55
m
10H
Protons on the two terminal phenyl rings
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ) ppm
Assignment
141-143
C-3, C-5 (carbons attached to phenyl groups)
129-131
C-1', C-1'' (ipso-carbons of terminal phenyl rings)
128-130
Aromatic CH carbons of terminal phenyl rings
127-129
Aromatic CH carbons of terminal phenyl rings
125-127
Aromatic CH carbons of the central ring
122-124
C-1 (carbon attached to Bromine)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] For aromatic compounds, characteristic bands are observed for C-H and C=C stretching and bending vibrations.[6][7][8]
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3100 - 3000
Medium
Aromatic C-H stretch
1600 - 1580
Medium-Strong
Aromatic C=C ring stretch
1500 - 1400
Medium-Strong
Aromatic C=C ring stretch
880 - 820
Strong
C-H out-of-plane bending (indicative of 1,3,5-trisubstitution)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[9]
Table 4: Predicted Mass Spectrometry Data
m/z
Relative Intensity
Assignment
308/310
High
[M]⁺ (Molecular ion peak)
229
Medium
[M-Br]⁺
152
Medium
[C₁₂H₈]⁺ (Biphenylene radical cation)
77
High
[C₆H₅]⁺ (Phenyl cation)
Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-Bromo-3,5-diphenylbenzene in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-Bromo-3,5-diphenylbenzene.
An In-depth Technical Guide on the Solubility of 1-Bromo-3,5-diphenylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Bromo-3,5-diphenylbe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Bromo-3,5-diphenylbenzene. This guide provides a detailed experimental protocol for determining the solubility of this compound, alongside an illustrative framework for data presentation and visualization of the experimental workflow, based on general principles of organic chemistry.
Introduction
1-Bromo-3,5-diphenylbenzene is an aromatic organic compound with the molecular formula C₁₈H₁₃Br. Its structure, featuring a central brominated benzene (B151609) ring flanked by two phenyl groups, renders it a valuable intermediate in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Understanding its solubility in various organic solvents is paramount for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide outlines a comprehensive approach to determining the solubility of 1-Bromo-3,5-diphenylbenzene and presents the data in a clear, structured format suitable for research and development.
Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene
Property
Value
CAS Number
103068-20-8
Molecular Formula
C₁₈H₁₃Br
Molecular Weight
309.20 g/mol
Appearance
White to off-white powder or crystalline solid
Melting Point
105-106 °C
Boiling Point
~401.1 °C at 760 mmHg
Density
~1.309 g/cm³
Illustrative Solubility Data
Due to the absence of published quantitative data, the following table provides an illustrative summary of the expected solubility of 1-Bromo-3,5-diphenylbenzene in a range of common organic solvents at ambient temperature (approximately 25°C). This qualitative assessment is based on the principle of "like dissolves like," where non-polar to moderately polar aromatic compounds exhibit higher solubility in solvents of similar polarity.
Note: This table is for illustrative purposes only and should be confirmed by experimental determination.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the equilibrium solubility method, a robust technique for determining the solubility of a solid compound in a liquid solvent.
1. Materials
1-Bromo-3,5-diphenylbenzene (solid, high purity)
Selected organic solvents (analytical grade)
Analytical balance (± 0.1 mg)
Vials with PTFE-lined screw caps
Constant temperature orbital shaker or incubator
Syringe filters (0.22 µm, solvent-compatible)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Class A glassware
2. Procedure
2.1. Preparation of Calibration Curve
Prepare a stock solution of 1-Bromo-3,5-diphenylbenzene in a suitable solvent (in which it is highly soluble, e.g., dichloromethane or toluene) of a known concentration (e.g., 1 mg/mL).
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.
2.2. Preparation of Saturated Solutions
Add an excess amount of solid 1-Bromo-3,5-diphenylbenzene to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
Tightly seal the vials to prevent solvent evaporation.
2.3. Equilibration
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically.
2.4. Sample Collection and Preparation
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.
2.5. Sample Analysis
Analyze the diluted, filtered samples using the same analytical method (HPLC or UV-Vis spectrophotometry) employed for the calibration standards.
Determine the concentration of 1-Bromo-3,5-diphenylbenzene in the diluted samples by interpolating from the calibration curve.
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
3. Data Reporting
All solubility measurements should be performed in triplicate, and the results should be reported as the mean ± standard deviation. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic of the experimental workflow for determining the equilibrium solubility of 1-Bromo-3,5-diphenylbenzene.
This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-Bromo-3,5-diphenylbenzene in various organic solvents. The provided protocol and data presentation structure will aid in generating reliable and comparable solubility data, which is essential for the effective application of this compound in scientific research and development.
Exploratory
An In-depth Technical Guide to the Crystal Structure of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure of 1-Bromo-3,5-diphenylbenzene, a versatile building block in organic synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-Bromo-3,5-diphenylbenzene, a versatile building block in organic synthesis, particularly for advanced materials and pharmaceutical intermediates. This document details the crystallographic data, experimental protocols for its synthesis and single crystal growth, and a logical workflow for its structural determination.
Core Data Presentation
The crystallographic data for 1-Bromo-3,5-diphenylbenzene has been determined by single-crystal X-ray diffraction. The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[1] A summary of the key crystallographic and structural refinement data is presented in Table 1. Selected bond lengths and angles, as well as torsion angles, are provided in subsequent tables to highlight the key geometric features of the molecule.
Table 1: Crystal Data and Structure Refinement for 1-Bromo-3,5-diphenylbenzene.
Parameter
Value
CCDC Deposition No.
758290
Empirical Formula
C₁₈H₁₃Br
Formula Weight
309.20
Temperature
296(2) K
Wavelength
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit cell dimensions
a
11.098(2) Å
b
10.323(2) Å
c
25.174(5) Å
α
90°
β
97.43(3)°
γ
90°
Volume
2859.3(9) ų
Z
8
Density (calculated)
1.436 Mg/m³
Absorption Coefficient
2.555 mm⁻¹
F(000)
1248
Data Collection
Diffractometer
Bruker SMART APEX II CCD
Theta range for data collection
2.13 to 25.00°
Index ranges
-13<=h<=13, -12<=k<=12, -29<=l<=29
Reflections collected
15810
Independent reflections
5013 [R(int) = 0.0351]
Refinement
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
5013 / 0 / 361
Goodness-of-fit on F²
1.033
Final R indices [I>2sigma(I)]
R1 = 0.0418, wR2 = 0.1033
R indices (all data)
R1 = 0.0576, wR2 = 0.1145
Largest diff. peak and hole
0.413 and -0.463 e.Å⁻³
Table 2: Selected Bond Lengths (Å) for 1-Bromo-3,5-diphenylbenzene.
Bond
Molecule 1
Molecule 2
Br1-C1
1.904(3)
-
Br2-C19
-
1.901(3)
C3-C7
1.491(4)
-
C5-C13
1.488(4)
-
C21-C25
-
1.489(4)
C23-C31
-
1.492(4)
Table 3: Selected Bond Angles (°) for 1-Bromo-3,5-diphenylbenzene.
Angle
Molecule 1
Molecule 2
C2-C1-C6
121.7(3)
-
C2-C1-Br1
119.2(2)
-
C6-C1-Br1
119.1(2)
-
C20-C19-C24
121.8(3)
-
C20-C19-Br2
119.3(2)
-
C24-C19-Br2
118.9(2)
-
Table 4: Selected Torsion Angles (°) for 1-Bromo-3,5-diphenylbenzene.
Torsion Angle
Molecule 1
Molecule 2
C2-C3-C7-C8
39.99(2)
-
C4-C3-C7-C12
-26.85(2)
-
C20-C21-C25-C26
29.90(2)
-
C22-C21-C25-C30
-38.01(2)
-
Experimental Protocols
Synthesis of 1-Bromo-3,5-diphenylbenzene
The synthesis of 1-Bromo-3,5-diphenylbenzene is achieved via a Suzuki cross-coupling reaction.[2][3]
To a reaction vessel, add 1,3,5-tribromobenzene, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
Add a solvent mixture of toluene, 1,4-dioxane, and distilled water.
The reaction mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.
After cooling to room temperature, the organic layer is separated.
The aqueous layer is extracted with toluene.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
The solvent is removed under reduced pressure to yield the crude product.
The crude product is purified by recrystallization from a mixture of toluene and methanol to afford 1-Bromo-3,5-diphenylbenzene as an off-white solid.[2]
Single Crystal Growth
Single crystals of 1-Bromo-3,5-diphenylbenzene suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in ethyl acetate (B1210297) at room temperature.
Materials:
Purified 1-Bromo-3,5-diphenylbenzene
Ethyl acetate
Procedure:
Dissolve the purified 1-Bromo-3,5-diphenylbenzene in a minimum amount of ethyl acetate in a clean vial.
Loosely cap the vial to allow for slow evaporation of the solvent.
Allow the vial to stand undisturbed at room temperature.
Colorless, block-like crystals will form over a period of several days.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker SMART APEX II CCD diffractometer. Data were collected at 296(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Logical Workflow
The following diagram illustrates the experimental workflow from the synthesis of 1-Bromo-3,5-diphenylbenzene to its crystal structure determination.
Experimental workflow for the structural determination of 1-Bromo-3,5-diphenylbenzene.
This diagram outlines the key stages, starting from the chemical synthesis of the compound, followed by its purification. The purified material is then used for growing single crystals, which are subsequently analyzed by X-ray diffraction. The collected diffraction data is processed to solve and refine the crystal structure, ultimately yielding the detailed crystallographic information presented in this guide.
An In-depth Technical Guide on the Thermal Stability of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 1-Bromo-3,5-diphenylbenzene is a substituted aromatic compound with a terphenyl-like structure. Its molecular framework suggests a hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Bromo-3,5-diphenylbenzene is a substituted aromatic compound with a terphenyl-like structure. Its molecular framework suggests a high degree of thermal stability, a common characteristic of polyphenyl systems. The presence of a carbon-bromine bond, however, introduces a potential site for thermal degradation. Understanding the thermal stability of this compound is critical for its application in various fields, including organic synthesis, materials science, and pharmaceutical development, where it may be subjected to elevated temperatures during synthesis, purification, or processing.
This guide will explore the theoretical aspects of the thermal decomposition of 1-Bromo-3,5-diphenylbenzene, provide standardized methodologies for its empirical thermal analysis, and present a logical framework for interpreting the resulting data.
Predicted Thermal Properties and Decomposition
The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In the case of 1-Bromo-3,5-diphenylbenzene, the weakest covalent bond is predicted to be the carbon-bromine (C-Br) bond.
Decomposition Onset Temperature
Direct experimental data for the decomposition temperature of 1-Bromo-3,5-diphenylbenzene is not available in the reviewed literature. However, based on data for analogous compounds, such as bromobenzene, which undergoes pyrolysis at temperatures in the range of 1018 to 1126 K (745 to 853 °C), it is anticipated that 1-Bromo-3,5-diphenylbenzene will exhibit high thermal stability, with a decomposition onset temperature likely exceeding 400 °C in an inert atmosphere. The extended aromatic system of the diphenylbenzene moiety is expected to contribute to this stability.
Predicted Decomposition Pathway
The thermal decomposition of brominated aromatic hydrocarbons typically proceeds through a radical mechanism initiated by the homolytic cleavage of the C-Br bond. This is due to the C-Br bond being weaker than the C-C and C-H bonds within the aromatic structure.
The proposed primary decomposition pathway for 1-Bromo-3,5-diphenylbenzene is as follows:
Initiation: Homolytic cleavage of the C-Br bond to form a 3,5-diphenylphenyl radical and a bromine radical.
Propagation: The highly reactive radical species can then participate in a series of secondary reactions, including:
Hydrogen abstraction from other molecules to form 3,5-diphenylbenzene.
Combination of two 3,5-diphenylphenyl radicals to form higher molecular weight polyphenyl species.
Reaction of the bromine radical with other organic molecules or another bromine radical to form HBr or Br₂, respectively.
Under oxidative conditions, the decomposition pathway would be more complex, involving the formation of brominated phenols and other oxygenated aromatic compounds.
Quantitative Thermal Analysis Data
As of the date of this publication, specific quantitative TGA and DSC data for 1-Bromo-3,5-diphenylbenzene has not been reported in peer-reviewed literature. The following table outlines the key thermal parameters that would be determined through TGA and DSC analysis and provides context based on typical values for similar aromatic compounds.
Parameter
Analytical Method
Description
Expected Value/Range (for analogous compounds)
Melting Point (T_m)
DSC
The temperature at which the solid-to-liquid phase transition occurs.
For 4-Bromo-p-terphenyl, the melting point is around 232°C.[1] A similar range is expected.
Enthalpy of Fusion (ΔH_f)
DSC
The amount of energy required to melt the solid.
Varies depending on crystalline structure.
Decomposition Onset Temperature (T_onset)
TGA
The temperature at which significant mass loss begins.
Expected to be > 400°C in an inert atmosphere.
Temperature of Maximum Decomposition Rate (T_max)
TGA (from DTG curve)
The temperature at which the rate of mass loss is highest.
Dependent on heating rate and atmosphere.
Residual Mass
TGA
The percentage of the initial mass remaining at the end of the experiment.
In an inert atmosphere, some char formation may lead to a non-zero residual mass. In an oxidative atmosphere, complete combustion is expected, leaving minimal residue.
Glass Transition Temperature (T_g)
DSC
The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (if the material can be vitrified).
Not typically observed for highly crystalline small molecules unless rapidly quenched from a melt.
Experimental Protocols for Thermal Analysis
The following are generalized experimental protocols for conducting TGA and DSC analyses on a solid organic compound like 1-Bromo-3,5-diphenylbenzene.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 1-Bromo-3,5-diphenylbenzene by measuring its mass change as a function of temperature.
Methodology:
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-3,5-diphenylbenzene into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
Instrument Setup:
Place the sample crucible in the TGA furnace.
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
Data Acquisition: Initiate the temperature program and record the sample mass, sample temperature, and time.
Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of 1-Bromo-3,5-diphenylbenzene.
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of 1-Bromo-3,5-diphenylbenzene into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan.
Instrument Setup:
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Set the temperature program to first cool the sample to a low temperature (e.g., 0 °C), then ramp up to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min). A second heating cycle may be performed to observe the behavior of the melt-quenched material.
Data Acquisition: Initiate the temperature program and record the differential heat flow between the sample and reference pans as a function of temperature.
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature of the melting peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Visualizations
Predicted Thermal Decomposition Pathway
The following diagram illustrates the initial and key propagation steps in the predicted thermal decomposition of 1-Bromo-3,5-diphenylbenzene under inert conditions.
Caption: Predicted radical decomposition pathway of 1-Bromo-3,5-diphenylbenzene.
Experimental Workflow for Thermal Analysis
The logical workflow for the comprehensive thermal analysis of 1-Bromo-3,5-diphenylbenzene is depicted below.
Caption: Workflow for the thermal characterization of 1-Bromo-3,5-diphenylbenzene.
Conclusion
1-Bromo-3,5-diphenylbenzene is predicted to be a thermally stable molecule, with decomposition likely initiated by the homolytic cleavage of the carbon-bromine bond at temperatures exceeding 400 °C. While specific experimental data is currently unavailable, the established analytical techniques of TGA and DSC, following the protocols outlined in this guide, can provide precise quantitative data on its thermal properties. The provided decomposition pathway and experimental workflow offer a solid foundation for researchers and professionals working with this compound to ensure its safe handling and to understand its behavior under thermal stress. Further experimental investigation is warranted to definitively characterize the thermal stability of 1-Bromo-3,5-diphenylbenzene.
The Rising Star of Materials Science: A Technical Guide to 1-Bromo-3,5-diphenylbenzene and Its Applications
For Immediate Release: A comprehensive technical guide exploring the burgeoning potential of 1-Bromo-3,5-diphenylbenzene in advanced materials science has been compiled for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release: A comprehensive technical guide exploring the burgeoning potential of 1-Bromo-3,5-diphenylbenzene in advanced materials science has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the synthesis, properties, and applications of this versatile chemical compound, with a particular focus on its role in the development of next-generation organic electronics.
1-Bromo-3,5-diphenylbenzene, a substituted aromatic compound, is emerging as a critical building block for a variety of high-performance materials. Its unique molecular architecture, characterized by a central phenyl ring flanked by two other phenyl groups and a reactive bromine atom, allows for the precise tuning of electronic and photophysical properties. This makes it an ideal candidate for creating novel materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.
Core Applications in Organic Electronics
The primary application of 1-Bromo-3,5-diphenylbenzene lies in the synthesis of advanced materials for organic electronic devices. Its derivatives are being extensively investigated as:
Hole Transport Materials (HTMs) in Perovskite Solar Cells: The triphenylbenzene core of 1-Bromo-3,5-diphenylbenzene provides a rigid, three-dimensional structure that is conducive to efficient hole transport. By functionalizing the molecule, researchers can fine-tune the highest occupied molecular orbital (HOMO) energy levels to better align with the valence band of perovskite absorbers, leading to improved device efficiency and stability.
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the diphenylbenzene moiety makes it an excellent candidate for host materials in PhOLEDs. These hosts can effectively transfer energy to phosphorescent guest emitters, leading to highly efficient light emission.
Building Blocks for Thermally Activated Delayed Fluorescence (TADF) Emitters: The adaptable structure of 1-Bromo-3,5-diphenylbenzene allows for its incorporation into complex molecules exhibiting TADF, a mechanism that enables near-100% internal quantum efficiency in OLEDs.
Synthesis and Material Properties
1-Bromo-3,5-diphenylbenzene is typically synthesized via a Suzuki coupling reaction between 1,3,5-tribromobenzene (B165230) and phenylboronic acid. The stoichiometry of the reactants is carefully controlled to favor the mono-substitution product.
Derivatives of 1-Bromo-3,5-diphenylbenzene often exhibit high thermal stability, a crucial property for the longevity of electronic devices. The glass transition temperatures (Tg) of these materials are typically high, ensuring morphological stability in the amorphous solid state, which is beneficial for thin-film device fabrication.
Quantitative Data Summary
While specific performance data for materials directly derived from 1-Bromo-3,5-diphenylbenzene is still emerging in the literature, the following table summarizes the performance of a perovskite solar cell utilizing a hole transport material based on a closely related 1,3,5-triphenylbenzene (B1329565) core. This data highlights the potential of this class of materials.
Parameter
Value
Power Conversion Efficiency (PCE)
12.14%
Open-Circuit Voltage (Voc)
Data not available
Short-Circuit Current (Jsc)
Data not available
Fill Factor (FF)
Data not available
Note: This data is for a device using a derivative of 1,3,5-tris(2-bromophenyl)benzene (B372361) and is presented here as a proxy for the potential of 1-Bromo-3,5-diphenylbenzene based materials.
Experimental Protocols
Synthesis of 1-Bromo-3,5-diphenylbenzene
A general synthetic procedure involves the palladium-catalyzed Suzuki coupling reaction.
A reaction flask is charged with 1,3,5-tribromobenzene, phenylboronic acid, a palladium catalyst, and a base.
A suitable solvent mixture is added, and the reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
The mixture is heated to reflux for a specified period, and the reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography or recrystallization to yield pure 1-Bromo-3,5-diphenylbenzene.
Logical Relationships in Material Design
The versatility of 1-Bromo-3,5-diphenylbenzene stems from its utility as a scaffold for creating a wide array of functional molecules. The following diagram illustrates the logical workflow from the core molecule to its application in organic electronics.
Caption: Logical workflow from the core molecule to its application.
Future Outlook
The exploration of 1-Bromo-3,5-diphenylbenzene and its derivatives in materials science is still in its early stages, yet the initial results are highly promising. Future research is expected to focus on the synthesis of a wider range of derivatives with tailored properties for specific applications. The development of more efficient and stable materials for OLEDs and solar cells will be a key area of investigation. Furthermore, the unique photophysical properties of these compounds may open up new avenues in the fields of chemical sensors and bio-imaging. As our understanding of the structure-property relationships in this class of materials grows, so too will their impact on the landscape of advanced materials.
Foundational
1-Bromo-3,5-diphenylbenzene: A Versatile Precursor for Advanced Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: 1-Bromo-3,5-diphenylbenzene is a key aromatic building block that has garnered significant attention in the field of organic el...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Bromo-3,5-diphenylbenzene is a key aromatic building block that has garnered significant attention in the field of organic electronics. Its rigid, diphenyl-substituted benzene (B151609) core provides a robust scaffold for the synthesis of a diverse range of functional materials. The strategically positioned bromine atom serves as a versatile reactive site, enabling the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of 1-Bromo-3,5-diphenylbenzene as a precursor for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. It details the synthesis of the precursor itself, its subsequent derivatization into functional materials, their key photophysical and electrochemical properties, and protocols for their integration into electronic devices.
Physicochemical Properties of 1-Bromo-3,5-diphenylbenzene
A solid understanding of the fundamental properties of 1-Bromo-3,5-diphenylbenzene is crucial for its effective use in synthesis.
The synthesis of 1-Bromo-3,5-diphenylbenzene is typically achieved via a Suzuki cross-coupling reaction. This method offers high yields and good functional group tolerance.
After the reaction is complete, separate the organic layer.
Concentrate the organic layer under reduced pressure.[2]
Purify the product by recrystallization from toluene and methanol to yield 1-Bromo-3,5-diphenylbenzene. An 85% yield (21 g) has been reported for this procedure.[2]
Synthesis of 1-Bromo-3,5-diphenylbenzene.
Application as a Precursor for Star-Shaped Organic Electronic Materials
The structure of 1-Bromo-3,5-diphenylbenzene makes it an ideal precursor for the synthesis of star-shaped molecules and dendrimers. These architectures are of great interest in organic electronics as they can suppress intermolecular interactions, leading to improved solubility and film-forming properties, and can enhance charge transport and light emission characteristics.
Synthesis of a Star-Shaped Hole Transport Material
A common strategy involves the Buchwald-Hartwig amination to couple amine-containing functional groups to the 1-Bromo-3,5-diphenylbenzene core. This is particularly useful for creating hole-transporting materials (HTMs), which are essential components in OLEDs.
Example: Synthesis of a Triarylamine-based Star-Shaped Molecule
While a direct synthesis from 1-Bromo-3,5-diphenylbenzene is not explicitly detailed in the provided search results, a closely related synthesis starting from 1,3,5-tris(2-bromophenyl)benzene (B372361) demonstrates the principle. This involves the Buchwald-Hartwig amination with a diarylamine, such as 4,4'-dimethoxydiphenylamine, to create a star-shaped molecule with a triphenylamine (B166846) core.[1]
An In-depth Technical Guide to 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a pivotal intermediate in organic synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3,5-diphenylbenzene (CAS No. 103068-20-8), a pivotal intermediate in organic synthesis with significant applications in materials science and pharmaceutical research. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the development of dendrimers and organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.
Discovery and History
While the precise moment of the first synthesis of 1-bromo-3,5-diphenylbenzene is not extensively documented in readily available literature, its utility as a building block in more complex molecular architectures has led to its characterization and use in various fields of chemical research. A notable early mention of its synthesis is found in a 1995 Ph.D. thesis by K. Zong from The University of Alabama, which focused on 1,3-dipolar cycloaddition reactions.[1]
A significant milestone in the formal characterization of this compound was the publication of its crystal structure in 2009 by Z.-Q. Wang et al. in Acta Crystallographica Section E.[2] This study provided precise data on bond lengths and angles, confirming the molecule's three-dimensional structure and intermolecular interactions. The compound is also known by several synonyms, including 5'-Bromo-1,1':3',1''-terphenyl and 5'-Bromo-m-terphenyl.[1]
Physicochemical Properties
1-Bromo-3,5-diphenylbenzene is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
Property
Value
Reference(s)
CAS Number
103068-20-8
Molecular Formula
C₁₈H₁₃Br
Molecular Weight
309.20 g/mol
Melting Point
105-106 °C
Boiling Point
401.1 ± 14.0 °C at 760 mmHg
Density
~1.309 g/cm³
Appearance
White to almost white powder or crystalline solid
Synthesis of 1-Bromo-3,5-diphenylbenzene
The most common and efficient method for the synthesis of 1-bromo-3,5-diphenylbenzene is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.
Suzuki-Miyaura Coupling Reaction
This synthetic route involves the reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid in the presence of a palladium catalyst and a base.
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
Concentrate the organic layer under reduced pressure.
Purify the crude product by recrystallization from a mixture of toluene and methanol to yield 1-bromo-3,5-diphenylbenzene (21 g, 85% yield).[3]
Suzuki-Miyaura Coupling for 1-Bromo-3,5-diphenylbenzene Synthesis
Structural Information
The crystal structure of 1-bromo-3,5-diphenylbenzene was determined by single-crystal X-ray diffraction.[2] The compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[2] Key structural parameters are presented below.
1-Bromo-3,5-diphenylbenzene is a valuable intermediate in the synthesis of a variety of organic materials, particularly those with applications in materials science and electronics.
Dendrimer Synthesis
This compound is utilized as a building block in the synthesis of aromatic dendrimers.[3] Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The bromine atom on the 1-bromo-3,5-diphenylbenzene core provides a reactive site for further functionalization and the growth of dendritic branches.
Conceptual Workflow for Dendrimer Synthesis
Organic Light-Emitting Diodes (OLEDs)
1-Bromo-3,5-diphenylbenzene is a key intermediate in the synthesis of materials for OLEDs. Its rigid aromatic structure contributes to the thermal stability and charge-transport properties of the resulting materials, which are crucial for the performance and longevity of OLED devices. The bromo-functionality allows for the introduction of various substituents to fine-tune the electronic and optical properties of the final OLED materials.
Conclusion
1-Bromo-3,5-diphenylbenzene is a versatile and important compound in the field of organic synthesis. While its early history is not prominently documented, its utility in the construction of complex molecules like dendrimers and materials for OLEDs is well-established. The Suzuki-Miyaura coupling provides an efficient route for its synthesis, and its well-characterized structure makes it a reliable building block for the design of new functional materials. This guide provides essential information for researchers and professionals working with this compound, facilitating its application in further scientific and technological advancements.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-car...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. 1-Bromo-3,5-diphenylbenzene is a key substrate in this reaction for the synthesis of 1,3,5-triphenylbenzene (B1329565) and its derivatives. These products are of significant interest due to their applications as fluorescent core molecules in star-shaped dendrimers, organic light-emitting diodes (OLEDs), and as building blocks for covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the use of 1-bromo-3,5-diphenylbenzene in Suzuki-Miyaura cross-coupling reactions.
Core Concepts and Applications
1-Bromo-3,5-diphenylbenzene serves as a sterically hindered aryl bromide, and its successful coupling requires carefully optimized reaction conditions. The resulting 1,3,5-triphenylbenzene core is a C3-symmetric molecule, a structural motif that is highly valuable in materials science and medicinal chemistry. The peripheral phenyl rings can be further functionalized to modulate the electronic and photophysical properties of the final compound.
Key Applications of 1,3,5-Triphenylbenzene Derivatives:
Organic Electronics: Utilized in the development of electroluminescent devices and as electrode materials.
Dendrimer Chemistry: Acts as a central scaffold for the synthesis of star-shaped molecules and dendrimers with unique photophysical properties.
Porous Materials: Substituted 1,3,5-triphenylbenzenes are employed as building blocks for metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which have applications in gas storage and separation.
Fluorescent Sensors: The inherent fluorescence of the 1,3,5-triphenylbenzene core makes it a suitable platform for the development of chemical sensors.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of 1-bromo-3,5-diphenylbenzene with an arylboronic acid. Given the sterically hindered nature of the substrate, the choice of catalyst, ligand, and base is crucial for achieving high yields.
Protocol 1: General Procedure for the Synthesis of 1,3,5-Triphenylbenzene
This protocol details the coupling of 1-bromo-3,5-diphenylbenzene with phenylboronic acid.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-diphenylbenzene (1.0 mmol, 309.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 1,3,5-triphenylbenzene.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 1-bromo-3,5-diphenylbenzene with various arylboronic acids. Please note that yields can vary depending on the specific ligand, base, and solvent system used, as well as the electronic and steric properties of the boronic acid.
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Toluene/EtOH/H₂O
100
24
>90 (expected)
2
4-Methylphenylboronic acid
Pd(PPh₃)₄ (3)
-
K₃PO₄
Dioxane/H₂O
90
18
High (expected)
3
4-Methoxyphenylboronic acid
PdCl₂(dppf) (2)
-
Cs₂CO₃
Toluene/H₂O
100
20
High (expected)
4
4-Fluorophenylboronic acid
Pd₂(dba)₃ (1)
SPhos (2)
K₃PO₄
Dioxane
100
12
High (expected)
Note: The yields presented are typical expectations based on similar reactions reported in the literature for sterically hindered aryl bromides. Actual yields may vary.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Application
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3,5-diphenylbenzene as a key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3,5-diphenylbenzene as a key building block. This sterically hindered aryl bromide is a valuable precursor for the synthesis of complex organic molecules, including functional materials and pharmaceutical intermediates. The protocols provided are based on established methodologies for palladium-catalyzed reactions and may require optimization for specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For 1-Bromo-3,5-diphenylbenzene, this reaction allows for the synthesis of various terphenyl derivatives and more complex poly-aryl systems.
Data Presentation: Suzuki-Miyaura Coupling of 1-Bromo-3,5-diphenylbenzene
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction can be employed to introduce vinyl groups onto the 1,3,5-triphenylbenzene core.
Data Presentation: Heck Reaction of 1-Bromo-3,5-diphenylbenzene
Add styrene (1.2 mmol, 1.2 equiv.) to the mixture.
Heat the reaction to 100°C and stir for 24 hours. Monitor the reaction's progress by TLC.
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography to yield the desired stilbene (B7821643) derivative.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides.
Data Presentation: Buchwald-Hartwig Amination of 1-Bromo-3,5-diphenylbenzene
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for synthesizing arylalkynes.
Data Presentation: Sonogashira Coupling of 1-Bromo-3,5-diphenylbenzene
To a Schlenk flask under an inert atmosphere, add 1-Bromo-3,5-diphenylbenzene (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Caption: Simplified representation of the dual catalytic cycles in the Sonogashira coupling.
Disclaimer: The quantitative data in the tables are based on typical yields for analogous substrates and should be considered as estimates. Actual yields for reactions with 1-Bromo-3,5-diphenylbenzene may vary and require experimental optimization. The provided protocols are intended as a starting point for methodology development. All reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
experimental protocol for Sonogashira coupling with 1-Bromo-3,5-diphenylbenzene
Abstract This application note details a robust and optimized experimental protocol for the Sonogashira cross-coupling of the sterically hindered aryl bromide, 1-Bromo-3,5-diphenylbenzene, with various terminal alkynes....
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust and optimized experimental protocol for the Sonogashira cross-coupling of the sterically hindered aryl bromide, 1-Bromo-3,5-diphenylbenzene, with various terminal alkynes. The Sonogashira reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the construction of complex molecular architectures.[1][2] The protocol described herein addresses the challenges associated with sterically demanding substrates by employing a carefully selected catalyst system and optimized reaction conditions. This methodology provides a reliable pathway for the synthesis of a diverse range of 1,3-diphenyl-5-alkynylbenzene derivatives, which are valuable building blocks in materials science and drug discovery. All quantitative data, including reagent stoichiometry and expected product yields, are presented in tabular format for clarity and reproducibility. Additionally, a graphical representation of the experimental workflow is provided to facilitate procedural understanding.
Introduction
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become an indispensable tool for the synthesis of substituted alkynes.[1][2] These products are key intermediates in the preparation of pharmaceuticals, natural products, and advanced organic materials.[3] While the reaction is generally high-yielding and tolerates a wide variety of functional groups, substrates with significant steric hindrance, such as 1-Bromo-3,5-diphenylbenzene, can present a significant challenge.[4][5][6] The steric bulk surrounding the reaction center can impede the oxidative addition of the aryl bromide to the palladium catalyst, a critical step in the catalytic cycle.[6]
To overcome this limitation, the selection of an appropriate phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands have been shown to enhance the reactivity of sterically hindered aryl bromides in Sonogashira couplings.[4][5] This protocol employs a palladium catalyst in conjunction with a bulky trialkylphosphine ligand to facilitate the efficient coupling of 1-Bromo-3,5-diphenylbenzene with a variety of terminal alkynes.
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-3,5-diphenylbenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
Ligand Addition: Add the bulky phosphine ligand, such as tri-tert-butylphosphine (0.04 mmol, 4 mol%), to the reaction mixture.
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove insoluble salts. Wash the Celite pad with additional ethyl acetate (10 mL).
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes the representative reagents and expected yields for the Sonogashira coupling of 1-Bromo-3,5-diphenylbenzene with various terminal alkynes under the optimized conditions described above.
Entry
Terminal Alkyne
Product
Expected Yield (%)
1
Phenylacetylene
1,3-Diphenyl-5-(phenylethynyl)benzene
85-95
2
1-Hexyne
1-(Hex-1-yn-1-yl)-3,5-diphenylbenzene
80-90
3
Trimethylsilylacetylene
((3,5-Diphenylphenyl)ethynyl)trimethylsilane
90-98
4
Propargyl alcohol
3-(3,5-Diphenylphenyl)prop-2-yn-1-ol
70-80
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of 1-Bromo-3,5-diphenylbenzene.
Conclusion
This application note provides a detailed and optimized protocol for the Sonogashira coupling of the sterically challenging substrate, 1-Bromo-3,5-diphenylbenzene. The use of a bulky phosphine ligand is critical for achieving high yields. The described methodology is broadly applicable to a range of terminal alkynes, offering a reliable and efficient route to valuable 1,3-diphenyl-5-alkynylbenzene derivatives. This protocol is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diode (OLED) Materials from 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-3,5-diphenylbenzene is a versatile building block in the synthesis of advanced organic electronic materials, particularly for applicati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diphenylbenzene is a versatile building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its rigid, aromatic core provides a robust scaffold for the construction of high-performance Hole Transport Materials (HTMs), Electron Transport Materials (ETMs), and host materials for the emissive layer. The presence of a reactive bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the precise tuning of the electronic and physical properties of the final material.
This document provides detailed protocols for the synthesis of a model triarylamine-based Hole Transport Material (HTM) using 1-Bromo-3,5-diphenylbenzene as a key precursor. The methodologies described herein are based on well-established palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are fundamental transformations in the synthesis of OLED materials.
Key Applications in OLED Material Synthesis
The 3,5-diphenylbenzene moiety, when incorporated into organic molecules, can impart several desirable properties for OLED applications:
High Thermal Stability: The rigid, multi-ring structure contributes to a high glass transition temperature (Tg), which is crucial for the operational stability and lifetime of OLED devices.
Good Morphological Stability: The bulky nature of the diphenylphenyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films and preventing crystallization, which can be detrimental to device performance.
Tunable Electronic Properties: The core structure can be readily modified with various electron-donating or electron-accepting groups to fine-tune the HOMO and LUMO energy levels for efficient charge injection and transport.
1-Bromo-3,5-diphenylbenzene is a key starting material for synthesizing:
Hole Transport Materials (HTMs): By coupling with electron-rich moieties like diarylamines or carbazoles, materials with excellent hole mobility can be prepared.
Host Materials: The wide bandgap of the diphenylbenzene core makes it a suitable scaffold for hosting phosphorescent or fluorescent emitters in the emissive layer.
Emitting Materials: Further functionalization with chromophoric units can lead to the development of novel light-emitting dopants.
Experimental Protocols
This section details the synthesis of a model triarylamine-based Hole Transport Material, N,N-diphenyl-(3,5-diphenyl)aniline , via a Buchwald-Hartwig amination reaction.
Protocol 1: Synthesis of N,N-diphenyl-(3,5-diphenyl)aniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 1-Bromo-3,5-diphenylbenzene with diphenylamine (B1679370).
Reaction Scheme:
Figure 1. Synthetic pathway for N,N-diphenyl-(3,5-diphenyl)aniline.
To an oven-dried Schlenk flask, add 1-Bromo-3,5-diphenylbenzene (309 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
In a separate glovebox or under an argon stream, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol) in 1 mL of anhydrous toluene.
Add the catalyst solution to the Schlenk flask containing the reagents.
Add an additional 9 mL of anhydrous toluene to the reaction mixture.
Heat the reaction mixture to 110 °C and stir for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
Upon completion, cool the reaction mixture to room temperature and quench with 20 mL of distilled water.
Combine the organic layers and wash with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:dichloromethane gradient to afford the pure product, N,N-diphenyl-(3,5-diphenyl)aniline.
Protocol 2: Synthesis of 9-(3,5-diphenylphenyl)-9H-carbazole via Suzuki-Miyaura Coupling
This protocol outlines a potential synthetic route to a carbazole-based material using a Suzuki-Miyaura coupling.
Reaction Scheme:
Figure 2. Synthetic pathway for 9-(3,5-diphenylphenyl)-9H-carbazole.
Materials:
Reagent
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
1-Bromo-3,5-diphenylbenzene
309.21
1.0
309 mg
9H-Carbazole-9-boronic acid
211.03
1.2
253 mg
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.03
35 mg
Potassium Carbonate (K₂CO₃)
138.21
3.0
415 mg
Toluene
-
-
15 mL
Water
-
-
5 mL
Procedure:
In a Schlenk flask, dissolve 1-Bromo-3,5-diphenylbenzene (309 mg, 1.0 mmol) and 9H-Carbazole-9-boronic acid (253 mg, 1.2 mmol) in 15 mL of toluene.
Add an aqueous solution of potassium carbonate (415 mg in 5 mL of water).
Degas the mixture by bubbling with argon for 20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under an argon atmosphere.
Heat the mixture to 90 °C and stir vigorously for 18 hours.
Monitor the reaction by TLC (hexane:dichloromethane 8:2).
After cooling to room temperature, separate the organic layer.
Extract the aqueous layer with toluene (2 x 15 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel using a hexane:dichloromethane gradient to yield the desired product.
Data presented is for illustrative purposes and is based on typical values reported in the literature for analogous compounds. Actual performance will vary depending on the specific molecular structure, device architecture, and fabrication conditions.
Logical Workflow for OLED Material Synthesis and Device Fabrication
The following diagram illustrates the general workflow from precursor to a functional OLED device.
Figure 3. General workflow from material synthesis to device testing.
Conclusion
1-Bromo-3,5-diphenylbenzene serves as a valuable and versatile precursor for the synthesis of advanced organic materials for OLED applications. The synthetic protocols provided herein for palladium-catalyzed cross-coupling reactions offer a robust and adaptable methodology for creating novel hole transport materials and other key OLED components. The inherent properties of the 3,5-diphenylbenzene core, such as high thermal and morphological stability, make it an attractive scaffold for the development of next-generation OLED materials with enhanced performance and longevity. The provided data on analogous compounds suggests that materials derived from this precursor have the potential to achieve high efficiency in OLED devices. Further research and development in this area are warranted to fully explore the potential of this promising building block.
Method
Application Notes and Protocols for the Synthesis of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-3,5-diphenylbenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and fun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-diphenylbenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring a central phenyl ring with a bromine atom and two flanking phenyl groups, allows for further functionalization, making it a key intermediate in the construction of complex molecular architectures. This document provides a detailed protocol for the synthesis of 1-Bromo-3,5-diphenylbenzene from 1,3,5-tribromobenzene (B165230) via a selective Suzuki-Miyaura cross-coupling reaction. The presented methodology is robust and has been optimized for high yield and selectivity.
Principle of the Method
The synthesis of 1-Bromo-3,5-diphenylbenzene from 1,3,5-tribromobenzene is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the aryl halide (1,3,5-tribromobenzene) and an organoboron compound (phenylboronic acid). By carefully controlling the stoichiometry of the reactants, a selective double coupling can be achieved, replacing two of the three bromine atoms with phenyl groups while retaining the third bromine for potential subsequent transformations. The reaction is catalyzed by a palladium complex, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a base to activate the boronic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-Bromo-3,5-diphenylbenzene.
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent and Base Addition:
Under the inert atmosphere, add 5.0 mL of anhydrous toluene and 2.0 mL of ethanol to the flask via syringe.
Prepare a 2M aqueous solution of sodium carbonate and add 2.0 mL to the reaction mixture.
Reaction Execution:
The reaction mixture is heated to 80 °C with vigorous stirring.
The reaction is allowed to proceed for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
Work-up:
After 12 hours, the reaction mixture is cooled to room temperature.
The mixture is diluted with 20 mL of ethyl acetate and transferred to a separatory funnel.
The organic layer is washed with 20 mL of deionized water and then with 20 mL of brine.
The organic layer is separated and dried over anhydrous magnesium sulfate.
Purification:
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
The crude product is purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure 1-Bromo-3,5-diphenylbenzene.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 1-Bromo-3,5-diphenylbenzene.
Application
Application Notes and Protocols: 1-Bromo-3,5-diphenylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The direct application of 1-Bromo-3,5-diphenylbenzene in the synthesis of marketed pharmaceutical intermediates is not extensively documented in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 1-Bromo-3,5-diphenylbenzene in the synthesis of marketed pharmaceutical intermediates is not extensively documented in publicly available literature. However, its structural motif, a terphenyl scaffold, is of significant interest in medicinal chemistry. These application notes, therefore, highlight its potential utility based on established synthetic methodologies and the known biological relevance of multi-aryl scaffolds. The protocols provided are representative examples for the functionalization of sterically hindered aryl bromides and can be adapted for 1-Bromo-3,5-diphenylbenzene.
Introduction
1-Bromo-3,5-diphenylbenzene is an aromatic compound featuring a central brominated phenyl ring flanked by two other phenyl groups. The bromine atom serves as a versatile synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-aryl structures. Such scaffolds are increasingly recognized for their therapeutic potential, particularly in targeting protein-protein interactions.[1][2] This document outlines the prospective applications of 1-Bromo-3,5-diphenylbenzene in the synthesis of pharmaceutical intermediates, with a focus on creating terphenyl-based compounds.
Potential Applications in Medicinal Chemistry
The rigid, extended structure of the terphenyl core makes it an attractive scaffold for designing inhibitors of protein-protein interactions (PPIs). One notable example is the development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.[1][2][3] Molecules that can block this interaction are a cornerstone of modern cancer immunotherapy. 1-Bromo-3,5-diphenylbenzene can serve as a key starting material for the synthesis of novel terphenyl-based PD-1/PD-L1 inhibitors.
Additionally, p-terphenyl (B122091) derivatives have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[4][5][6] The derivatization of the 1-Bromo-3,5-diphenylbenzene core through cross-coupling reactions allows for the exploration of this chemical space to develop new therapeutic agents.
Key Synthetic Transformations
The bromine atom on the 1-Bromo-3,5-diphenylbenzene core is amenable to several key synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.
Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds by coupling with boronic acids or esters. This is particularly useful for adding further aryl or heteroaryl groups.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing primary or secondary amines which can be crucial for interacting with biological targets.
Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes, which can act as linkers or pharmacophoric elements.
Experimental Protocols
The following are detailed, representative protocols for the functionalization of sterically hindered aryl bromides, which are applicable to 1-Bromo-3,5-diphenylbenzene.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted from the synthesis of sterically hindered biaryls and is suitable for coupling 1-Bromo-3,5-diphenylbenzene with an arylboronic acid.[7][8][9]
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous THF, 1-Bromo-3,5-diphenylbenzene, and the terminal alkyne via syringe.
Stir the reaction mixture at room temperature for 24 hours or heat to 60 °C for 4-8 hours if the reaction is sluggish.
Monitor the reaction by TLC or GC-MS.
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of sterically hindered aryl bromides, which can be used as a starting point for the optimization of reactions with 1-Bromo-3,5-diphenylbenzene.
Reaction Type
Catalyst System
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Suzuki-Miyaura
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane
100
12-24
75-95
Buchwald-Hartwig
Pd₂(dba)₃ / RuPhos
NaOtBu
Toluene
110
18-24
70-90
Sonogashira
PdCl₂ / XPhos
Cs₂CO₃
THF
25-60
4-24
65-85
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic utility of 1-Bromo-3,5-diphenylbenzene as a versatile intermediate for generating diverse molecular scaffolds.
Caption: Synthetic utility of 1-Bromo-3,5-diphenylbenzene.
Hypothetical Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway, a target for which terphenyl-based inhibitors have been developed. A molecule synthesized from 1-Bromo-3,5-diphenylbenzene could potentially act as an inhibitor in this pathway.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway.
Application Notes and Protocols for the Functionalization of 1-Bromo-3,5-diphenylbenzene in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the functionalization of 1-Bromo-3,5-diphenylbenzene, a versatile building block for the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of 1-Bromo-3,5-diphenylbenzene, a versatile building block for the synthesis of novel organic materials with applications in optoelectronics and other advanced fields. This document details key synthetic protocols, presents quantitative data for common cross-coupling reactions, and outlines the properties of the resulting materials.
Introduction
1-Bromo-3,5-diphenylbenzene is an aromatic compound featuring a central phenyl ring substituted with a bromine atom and two flanking phenyl groups.[1] This unique structure provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of functional moieties. The bulky diphenylbenzene core imparts significant steric hindrance, which can influence the photophysical and thermal properties of its derivatives, often leading to materials with high glass transition temperatures and good morphological stability, desirable traits for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2][3]
Key Functionalization Reactions
The bromine atom on the 1-Bromo-3,5-diphenylbenzene scaffold serves as an excellent leaving group for several palladium-catalyzed cross-coupling reactions. The most common and effective methods for its functionalization include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of Triaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 1-Bromo-3,5-diphenylbenzene and various organoboron reagents, such as boronic acids and their esters. This reaction is widely used to synthesize triaryl derivatives, which are often employed as core structures in hole transport materials and blue emitters in OLEDs.[4][5]
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
A detailed protocol for the Suzuki-Miyaura coupling of a substituted 5-bromoindazole, which can be adapted for 1-Bromo-3,5-diphenylbenzene, is as follows:
Reaction Setup: In a flame-dried Schlenk flask, combine 1-Bromo-3,5-diphenylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent such as dimethoxyethane (DME).
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired triaryl product.[6]
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
Aryl Bromide
Boronic Acid/Ester
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
5-bromo-1-ethyl-1H-indazole
N-Boc-2-pyrroleboronic acid
Pd(dppf)Cl₂ (3)
K₂CO₃
DME
80
2
85
1-bromo-4-nitrobenzene
phenylboronic acid
GO@NHC-Pd
K₂CO₃
EtOH/H₂O
80
0.5
98
Note: This data is for analogous aryl bromides to provide a reference for expected yields and conditions.[7][8]
Buchwald-Hartwig Amination: Synthesis of Triarylamines
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[9] This reaction is instrumental in synthesizing triarylamine derivatives from 1-Bromo-3,5-diphenylbenzene. Triarylamines are a critical class of materials used as hole transport layers (HTLs) in OLEDs due to their excellent charge-carrying capabilities and thermal stability.[3][10]
General Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination:
A general protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows:
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 1-Bromo-3,5-diphenylbenzene (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable ligand like XPhos (0.04 eq.).
Base Addition: Add a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq.).
Solvent Addition: Add an anhydrous solvent such as toluene via syringe.
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at approximately 100 °C. Monitor the reaction's progress using TLC or GC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired triarylamine.[11]
Data Presentation: Buchwald-Hartwig Amination of Bromobenzene (B47551) with Various Amines
Note: This data is based on the amination of bromobenzene and serves as a guide for selecting optimal conditions.[12]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between 1-Bromo-3,5-diphenylbenzene and a terminal alkyne. This reaction is crucial for synthesizing conjugated materials with extended π-systems, which are of interest for their electronic and photophysical properties.
General Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Detailed Protocol for Sonogashira Coupling:
A general protocol for the Sonogashira coupling is as follows:
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-Bromo-3,5-diphenylbenzene (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent like DMF.
Catalyst and Base Addition: Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst like CuI (0.10 eq.), and a base, for example, diisopropylamine (B44863) (HNiPr₂) (3.0 eq.).
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired arylalkyne.[10]
Data Presentation: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
Aryl Bromide
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Iodobenzene
Pd₆L₈ nanoball
Et₃N
Toluene
80
96
Bromobenzene
Pd₆L₈ nanoball
Et₃N
Toluene
80
85
Note: This data for iodo- and bromobenzene provides a baseline for the reactivity in Sonogashira couplings.[13]
Applications in Novel Materials
The functionalized derivatives of 1-Bromo-3,5-diphenylbenzene are key components in a variety of advanced materials, particularly for organic electronics.
Hole Transport Materials (HTMs)
Triarylamine derivatives synthesized via Buchwald-Hartwig amination of 1-Bromo-3,5-diphenylbenzene serve as excellent hole transport materials. The bulky 3,5-diphenylphenyl core helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity. These materials typically exhibit high thermal stability and suitable HOMO levels for efficient hole injection from the anode and transport to the emissive layer in OLEDs.[2][3]
Properties of a Representative Hole Transport Material:
Property
Value
Decomposition Temperature (Td)
> 400 °C
Glass Transition Temperature (Tg)
> 190 °C
Triplet Energy (ET)
2.56 - 2.74 eV
Data for analogous carbazole and dibenzo[b,d]furan-based HTMs.[2]
Blue Emitting Materials
By coupling 1-Bromo-3,5-diphenylbenzene with suitable chromophores through Suzuki-Miyaura or other cross-coupling reactions, highly efficient deep-blue emitters can be synthesized. The twisted structure induced by the 3,5-diphenylphenyl unit can suppress intermolecular interactions and lead to high photoluminescence quantum yields (PLQY) in the solid state.[4] These materials are sought after for full-color displays and solid-state lighting applications.[14][15]
1-Bromo-3,5-diphenylbenzene is a valuable and versatile building block for the synthesis of a wide range of functional organic materials. The straightforward functionalization through established cross-coupling methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the fine-tuning of the electronic and physical properties of the resulting molecules. The derivatives of 1-Bromo-3,5-diphenylbenzene have demonstrated significant potential in the development of high-performance materials for OLEDs and other organic electronic devices, particularly as stable and efficient hole transport and blue-emitting materials. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this promising molecular scaffold.
Application Notes and Protocols for the Industrial Synthesis of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the large-scale synthesis of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the production of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the production of advanced materials and active pharmaceutical ingredients (APIs). The primary method detailed is a robust and scalable Suzuki-Miyaura cross-coupling reaction. An alternative Grignard reaction route is also discussed for comparative purposes. This guide includes detailed experimental protocols, safety and handling information, quality control parameters, a cost analysis for industrial-scale production, and considerations for waste management.
Introduction
1-Bromo-3,5-diphenylbenzene is a crucial building block in organic synthesis, valued for its utility in creating complex molecular architectures. Its applications span from the development of organic light-emitting diodes (OLEDs) to the synthesis of novel pharmaceutical compounds. The growing demand for this intermediate necessitates a well-defined, scalable, and economically viable manufacturing process. This document outlines such a process, focusing on the Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid, a method known for its high yield and functional group tolerance.
Comparative Synthesis Routes
Two primary synthetic strategies are considered for the industrial production of 1-Bromo-3,5-diphenylbenzene: the Suzuki-Miyaura cross-coupling and a Grignard-based approach.
Feature
Suzuki-Miyaura Coupling
Grignard Reaction
Starting Materials
1,3,5-Tribromobenzene, Phenylboronic Acid
1,3,5-Tribromobenzene, Phenylmagnesium Bromide
Catalyst
Palladium-based (e.g., Pd(PPh₃)₄)
None (or transition metal co-catalyst)
Reaction Conditions
Generally mild, tolerates moisture and air to some extent
Highly exothermic, pyrophoric nature of Grignard reagents
Cost
Higher catalyst cost, but potential for recycling
Lower reagent cost
Waste Stream
Palladium and boron-containing waste
Magnesium salts
The Suzuki-Miyaura reaction is the recommended route for industrial-scale synthesis due to its higher and more reliable yields, milder reaction conditions, and superior functional group tolerance, which simplifies the overall process and reduces the likelihood of batch failure.
Experimental Protocols: Suzuki-Miyaura Synthesis
This section details the industrial-scale protocol for the synthesis of 1-Bromo-3,5-diphenylbenzene.
Glass-lined or stainless steel reactor (e.g., 1000 L) with overhead stirrer, reflux condenser, and nitrogen inlet/outlet.
Heating/cooling mantle.
Agitated Nutsche Filter Dryer (ANFD).
Vacuum pump.
Inert gas (Nitrogen) supply.
Reaction Workflow
Figure 1: Industrial Synthesis Workflow for 1-Bromo-3,5-diphenylbenzene.
Detailed Synthesis Protocol (Based on a 100 kg batch)
Reactor Charging: In a 1000 L reactor under a nitrogen atmosphere, charge 1,3,5-tribromobenzene (100 kg, 317.6 mol), phenylboronic acid (92.8 kg, 761.1 mol), and potassium carbonate (131.6 kg, 952.2 mol).
Solvent Addition: Add toluene (500 L), 1,4-dioxane (500 L), and deionized water (200 L).
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 24 hours with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS.
Cooling and Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Separate the organic layer.
Extraction: Extract the aqueous layer with toluene (2 x 100 L).
Combine and Wash: Combine all organic layers and wash with brine (100 L).
Drying: Dry the combined organic layer over anhydrous sodium sulfate.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Crystallization: To the crude product, add hot toluene until fully dissolved. Slowly add methanol while stirring until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for at least 4 hours to complete crystallization.
Isolation and Drying: Filter the solid product using an Agitated Nutsche Filter Dryer (ANFD). Wash the filter cake with cold methanol. Dry the product under vacuum at 60 °C until a constant weight is achieved.
This is an estimated cost analysis and will vary based on supplier and market conditions.
Item
Quantity
Estimated Bulk Price (USD/kg)
Estimated Cost (USD)
1,3,5-Tribromobenzene
100 kg
20 - 40
2,000 - 4,000
Phenylboronic Acid
92.8 kg
30 - 50
2,784 - 4,640
Pd(PPh₃)₄
2.4 kg
10,000 - 15,000
24,000 - 36,000
Potassium Carbonate
131.6 kg
2 - 5
263 - 658
Solvents & Other Reagents
~1000 L
-
2,000 - 4,000
Total Estimated Cost
31,047 - 49,298
Waste Management and Catalyst Recycling
A significant portion of the cost is associated with the palladium catalyst. Implementing a catalyst recycling program is crucial for economic viability and sustainability.
Figure 2: Waste Management and Recycling Logical Flow.
Palladium Recovery: Spent catalyst and palladium-containing residues should be collected for recovery. Methods include incineration to burn off organic matter followed by acid leaching of the palladium, or using scavenger resins.[2][3][4][5][13] Recovered palladium can be reprocessed into fresh catalyst.
Solvent Waste: Toluene, methanol, and dioxane should be collected and subjected to fractional distillation for recovery and reuse.
Aqueous Waste: The aqueous stream containing potassium salts should be neutralized and treated in a wastewater treatment facility.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the industrial synthesis of 1-Bromo-3,5-diphenylbenzene. By implementing robust quality control measures, efficient purification techniques such as crystallization in an Agitated Nutsche Filter Dryer, and a comprehensive catalyst recycling program, this process can be both economically and environmentally sustainable for large-scale production. Careful adherence to safety protocols is paramount throughout the manufacturing process.
Technical Support Center: Synthesis of 1-Bromo-3,5-diphenylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Bromo-3,5-diphenylbenzene synthesis. The content is structured to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Bromo-3,5-diphenylbenzene synthesis. The content is structured to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 1-Bromo-3,5-diphenylbenzene, particularly via the Suzuki-Miyaura cross-coupling reaction of 1,3,5-tribromobenzene (B165230) with phenylboronic acid.
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
Inactive catalyst
Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable.
Poor quality of reagents
Use high-purity 1,3,5-tribromobenzene and phenylboronic acid. Ensure the solvent is anhydrous and degassed.
Inappropriate base
The choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.
Suboptimal temperature
The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition. Optimize the temperature, typically in the range of 80-110 °C.
Presence of oxygen
The palladium(0) catalyst is sensitive to oxygen. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Formation of Multiple Products (Di- and Tri-substituted Byproducts)
Incorrect stoichiometry
Carefully control the stoichiometry of phenylboronic acid to favor mono-substitution. A slight excess of 1,3,5-tribromobenzene may be used.
High catalyst loading
Higher catalyst concentrations can sometimes lead to over-arylation. Optimize the catalyst loading to the lowest effective concentration.
Prolonged reaction time
Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the desired mono-substituted product is maximized.
Ligand choice
The steric and electronic properties of the phosphine (B1218219) ligand can influence selectivity. Consider using bulky monodentate ligands which can favor the coupling of less sterically hindered positions.
Presence of Homocoupling Product (Biphenyl)
Oxidative homocoupling of boronic acid
This can be caused by the presence of oxygen or Pd(II) species. Ensure thorough degassing and use a high-quality Pd(0) source.
Reductive coupling of the aryl halide
This is a less common side reaction but can occur under certain conditions.
Incomplete Consumption of Starting Material (1,3,5-Tribromobenzene)
Insufficient amount of boronic acid
Use a slight excess of phenylboronic acid (e.g., 1.1-1.2 equivalents) relative to the desired degree of substitution.
Deactivation of the catalyst
The catalyst may have been poisoned by impurities or degraded over time. Add a fresh batch of catalyst if the reaction stalls.
Protodeboronation of phenylboronic acid
The boronic acid can be converted back to benzene (B151609) in the presence of water and base, especially at higher temperatures. Use anhydrous conditions and a suitable base to minimize this side reaction.
Difficult Purification
Close polarity of products
The mono-, di-, and tri-substituted products, along with the starting material, can have very similar polarities, making separation by column chromatography challenging.
Optimize the eluent system for column chromatography. Consider using a non-polar solvent system with a gradual increase in polarity. Recrystallization from a suitable solvent system can also be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Bromo-3,5-diphenylbenzene?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base. By carefully controlling the stoichiometry, selective mono-arylation can be achieved to yield the desired product.
Q2: How can I improve the selectivity for the mono-substituted product?
A2: To enhance the yield of 1-Bromo-3,5-diphenylbenzene and minimize the formation of di- and tri-substituted byproducts, consider the following:
Stoichiometry: Use a precise molar ratio of 1,3,5-tribromobenzene to phenylboronic acid (e.g., 1:2). A slight excess of the tribromobenzene can also favor mono-substitution.
Reaction Time: Monitor the reaction progress closely and stop it when the concentration of the desired product is at its maximum.
Catalyst and Ligand: Employ a catalyst system known for selective mono-arylation. Bulky electron-rich phosphine ligands can sometimes improve selectivity.
Q3: What are the key parameters to optimize for the Suzuki-Miyaura reaction in this synthesis?
A3: The key parameters to optimize for a successful synthesis include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligand is critical.
Base: The type and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield.
Solvent: Aprotic solvents like toluene (B28343), dioxane, or DMF, often with a small amount of water, are commonly used. The solvent should be thoroughly degassed.
Temperature: The reaction is typically heated to between 80 °C and 110 °C.
Q4: My reaction is not going to completion. What should I check?
A4: If your reaction stalls, consider the following troubleshooting steps:
Catalyst Activity: Ensure your palladium catalyst is active. If in doubt, use a fresh batch.
Inert Atmosphere: Verify that your reaction setup is free of oxygen, as this can deactivate the catalyst.
Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.
Base Strength and Solubility: Ensure the base is strong enough and has sufficient solubility in the reaction medium to activate the boronic acid.
Q5: How do I effectively purify the final product?
A5: Purification can be challenging due to the similar polarities of the starting material, desired product, and byproducts. A combination of techniques is often necessary:
Column Chromatography: Use a long column with a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate) to carefully separate the components.
Recrystallization: This can be a highly effective method for obtaining a pure product. Experiment with different solvent systems to find one that provides good separation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of 1-Bromo-3,5-diphenylbenzene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexane)
Procedure:
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.1 eq), and potassium carbonate (3.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via a syringe.
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2-5 mol%).
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization.
Data Presentation
The following tables provide illustrative data on how varying reaction parameters can affect the yield of 1-Bromo-3,5-diphenylbenzene. Note that these are representative values and actual results may vary.
Table 1: Effect of Different Bases on Product Yield
Entry
Base
Solvent
Temperature (°C)
Yield (%)
1
K₂CO₃
Toluene/H₂O (4:1)
90
75
2
Cs₂CO₃
Toluene/H₂O (4:1)
90
82
3
K₃PO₄
Toluene/H₂O (4:1)
90
78
4
Na₂CO₃
Toluene/H₂O (4:1)
90
65
Table 2: Effect of Different Palladium Catalysts on Product Yield
Entry
Catalyst
Ligand
Solvent
Yield (%)
1
Pd(PPh₃)₄
-
Toluene/H₂O (4:1)
78
2
Pd(OAc)₂
PPh₃
Toluene/H₂O (4:1)
72
3
PdCl₂(dppf)
-
Toluene/H₂O (4:1)
85
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-Bromo-3,5-diphenylbenzene.
Caption: Troubleshooting logic for low yield in the synthesis.
Optimization
Technical Support Center: Purification of 1-Bromo-3,5-diphenylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-3,5-diphenylb...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-3,5-diphenylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1-Bromo-3,5-diphenylbenzene synthesized via Suzuki coupling?
A1: Crude 1-Bromo-3,5-diphenylbenzene synthesized from 1,3,5-tribromobenzene (B165230) and phenylboronic acid may contain several impurities. These can include unreacted starting materials like 1,3,5-tribromobenzene, homo-coupled byproducts such as biphenyl, partially reacted intermediates (e.g., 1,3-dibromo-5-phenylbenzene), and residual palladium catalyst.
Q2: Which purification technique is most suitable for crude 1-Bromo-3,5-diphenylbenzene?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
Recrystallization is highly effective for removing minor impurities and is a good first-choice for crude solid material.
Column Chromatography is recommended for removing impurities with similar polarity to the product, such as partially reacted intermediates or byproducts that are difficult to separate by recrystallization.
Q3: What are the key physical properties of 1-Bromo-3,5-diphenylbenzene to consider during purification?
A3: Key physical properties include its solid state at room temperature and good solubility in many common organic solvents. This makes it a suitable candidate for purification by recrystallization.
Recrystallization is an effective method for purifying 1-Bromo-3,5-diphenylbenzene, especially if the crude product is already relatively pure.
Dissolution: In a fume hood, place the crude 1-Bromo-3,5-diphenylbenzene in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., toluene or ethyl acetate) and heat the mixture with stirring until the solid completely dissolves.
Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Inducing Crystallization: While the solution is still warm, slowly add a hot anti-solvent (a solvent in which the compound is poorly soluble, e.g., methanol (B129727) or hexane) dropwise with swirling until the solution becomes slightly cloudy (the saturation point).[3]
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently place the flask in an ice bath.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent. Dry the purified crystals in a vacuum oven.
Problem
Possible Cause(s)
Suggested Solution(s)
Low Recovery
- The compound is too soluble in the cold solvent system.- Too much solvent was used.
- Test a different solvent/anti-solvent combination.- Evaporate some of the solvent to reach the saturation point before cooling.[4]- Concentrate the filtrate to obtain a second crop of crystals.[4]
"Oiling Out" (Product separates as a liquid)
- The solution is cooling too quickly.- The crude product is highly impure, significantly depressing the melting point.
- Reheat the solution to dissolve the oil, add a small amount of the primary solvent, and allow it to cool more slowly.[3]- Purify the crude material by column chromatography first to remove major impurities.
No Crystals Form
- The solution is not saturated or is supersaturated.
- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Column Chromatography
Column chromatography is ideal for separating complex mixtures or removing impurities with polarities similar to the product.
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for 1-Bromo-3,5-diphenylbenzene.[5]
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane) and pour it into a column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a protective layer of sand on top.[6]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent). Carefully apply the sample to the top of the silica gel bed. Alternatively, perform a "dry loading" by pre-adsorbing the crude product onto a small amount of silica gel.
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate). Collect fractions and monitor their composition by TLC.
Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product and any more polar impurities.[5]
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Problem
Possible Cause(s)
Suggested Solution(s)
Poor Separation
- Inappropriate solvent system.- Poorly packed column (channeling).- Column is overloaded with sample.
- Optimize the eluent polarity using TLC to achieve better separation between spots.- Repack the column carefully to ensure a uniform bed.- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).
Compound Won't Elute
- The eluent is not polar enough.
- Gradually increase the polarity of the mobile phase.[7]
Streaking on TLC/Column
- The sample is too concentrated.- The compound may be degrading on the acidic silica gel.
- Dilute the sample before loading.- Consider deactivating the silica gel by adding a small amount (~1%) of a base like triethylamine (B128534) to the eluent.
Data Presentation
The following tables present illustrative data for typical purification outcomes. Actual results will vary based on the initial purity of the crude material.
Table 1: Illustrative Outcomes of Recrystallization
Solvent System
Crude Purity (by HPLC)
Final Purity (by HPLC)
Yield (%)
Toluene/Methanol
~90%
>99.0%
80-90%
Ethyl Acetate/Hexane
~90%
>99.0%
75-85%
Table 2: Illustrative Outcomes of Column Chromatography
Eluent System (Gradient)
Crude Purity (by HPLC)
Final Purity (by HPLC)
Yield (%)
Hexane/Ethyl Acetate
~75%
>99.5%
70-85%
Hexane/Dichloromethane
~75%
>99.5%
70-85%
Visualized Workflows
The following diagrams illustrate the logical workflows for the purification techniques described.
Caption: General workflow for purification by recrystallization.
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3,5-diphenylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 1-Bromo-3,5-diphenylbenzene. Given the steric hindrance of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 1-Bromo-3,5-diphenylbenzene resulting in a low yield?
A1: Low yields with this substrate are common and typically stem from its significant steric hindrance. The two phenyl substituents ortho to the bromine atom impede the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step in the catalytic cycle. Other contributing factors can include suboptimal choice of catalyst, ligand, base, solvent, or reaction temperature, as well as catalyst deactivation and competing side reactions.[1][2][3]
Q2: What are the most common side reactions observed with 1-Bromo-3,5-diphenylbenzene in Suzuki couplings?
A2: The primary side reactions to be aware of are:
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.
Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more prevalent with electron-rich or heteroaromatic boronic acids and can be exacerbated by harsh basic conditions or prolonged reaction times.
Hydrodehalogenation: Reduction of the starting 1-Bromo-3,5-diphenylbenzene to 1,3-diphenylbenzene. This can occur through various catalyst decomposition pathways.
Q3: How can I minimize the formation of homocoupling and protodeboronation byproducts?
A3: To minimize homocoupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using the appropriate stoichiometry of the boronic acid (typically 1.1-1.5 equivalents) can also help. For protodeboronation, using milder bases such as K₃PO₄ or Cs₂CO₃ is recommended. Additionally, using boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can increase stability.
Q4: Is it necessary to use anhydrous solvents for this reaction?
A4: While some Suzuki-Miyaura reactions can tolerate small amounts of water, and in some cases, a co-solvent system with water is beneficial, starting with anhydrous solvents is highly recommended for sterically hindered substrates like 1-Bromo-3,5-diphenylbenzene. This provides better control over the reaction conditions and can help to minimize side reactions such as protodeboronation.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a frequent issue when working with sterically hindered substrates. The following flowchart outlines a systematic approach to troubleshooting low conversion.
Technical Support Center: Scale-Up of 1-Bromo-3,5-diphenylbenzene Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Bromo-3,5-diphenylbenzene synthesis. The information...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1-Bromo-3,5-diphenylbenzene synthesis. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of 1-Bromo-3,5-diphenylbenzene synthesis via the Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Potential Cause
Troubleshooting Steps
Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions. The surface area-to-volume ratio decreases significantly as the reactor size increases.
- Monitor and control temperature rigorously: Use multiple temperature probes to ensure uniform heating. - Optimize heating/cooling system: Ensure the heating mantle or cooling jacket is appropriately sized for the reactor volume. - Consider controlled reagent addition: For highly exothermic reactions, a slower, controlled addition of reagents can help manage heat generation.
Inefficient Mixing: Inadequate agitation can result in poor mass transfer between the aqueous and organic phases, slowing down the reaction rate and leading to incomplete conversion.
- Select an appropriate agitator: The type and speed of the stirrer should be suitable for the viscosity and volume of the reaction mixture. - Ensure proper mixing speed: The agitation speed should be sufficient to maintain a homogeneous mixture without causing excessive splashing.
Catalyst Deactivation: The palladium catalyst can be sensitive to air and may deactivate over the extended reaction times often required for larger batches.
- Maintain an inert atmosphere: Use nitrogen or argon blanketing throughout the reaction and workup to prevent catalyst oxidation. - Use high-purity reagents and solvents: Impurities can poison the catalyst.
Issue 2: Product Contamination and Purification Challenges
Potential Cause
Troubleshooting Steps
Formation of Homocoupling Byproducts: Phenylboronic acid can react with itself to form biphenyl, and 1,3,5-tribromobenzene (B165230) can also undergo homocoupling.
- Optimize stoichiometry: Use a slight excess of phenylboronic acid (e.g., 2.1-2.2 equivalents) to favor the cross-coupling reaction. - Control temperature: Higher temperatures can sometimes favor homocoupling.
Residual Palladium in the Final Product: Removing the palladium catalyst completely can be challenging, especially at a larger scale.
- Use a palladium scavenger: After the reaction is complete, treat the mixture with a scavenger resin or activated carbon to remove residual palladium. - Optimize crystallization: Multiple recrystallizations may be necessary to achieve the desired purity.
Incomplete Separation of Phases: In large-scale extractions, emulsions can form, leading to incomplete separation and contamination of the organic layer.
- Allow sufficient time for phase separation: Avoid rushing the workup process. - Use brine washes: Washing the organic layer with a saturated sodium chloride solution can help break emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Bromo-3,5-diphenylbenzene on a larger scale?
A1: The most common and scalable method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 1,3,5-tribromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Key safety considerations include:
Exothermic Reaction: The Suzuki-Miyaura coupling can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.
Flammable Solvents:Toluene (B28343) and 1,4-dioxane (B91453) are flammable. Ensure proper ventilation and grounding of equipment to prevent ignition sources.
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric under certain conditions. Handle with care, especially when filtering the reaction mixture.
Reagent Handling: Phenylboronic acid and potassium carbonate can be irritating. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How can I monitor the progress of the reaction on a large scale?
A3: For large-scale reactions, taking representative samples for analysis can be challenging. In-situ monitoring techniques such as process infrared (IR) spectroscopy or Raman spectroscopy can be valuable tools. Alternatively, carefully sampled aliquots can be analyzed by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials and the formation of the product.
Q4: What are the typical impurities found in the crude product?
A4: Common impurities include:
Biphenyl (from homocoupling of phenylboronic acid)
Triphenylbenzene (from the reaction of the product with another equivalent of phenylboronic acid)
Q5: What is a suitable solvent system for the recrystallization of 1-Bromo-3,5-diphenylbenzene?
A5: A mixture of toluene and methanol (B129727) is an effective solvent system for the recrystallization of 1-Bromo-3,5-diphenylbenzene.[1] The product is soluble in hot toluene and less soluble in methanol, which induces crystallization upon cooling.
Experimental Protocols
Synthesis of 1-Bromo-3,5-diphenylbenzene via Suzuki-Miyaura Coupling (500 mL Scale)
This protocol is adapted from a known laboratory procedure and includes considerations for scale-up.[1]
Reactor Setup: Equip the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere.
Reagent Charging: To the flask, add 1,3,5-tribromobenzene (25 g), phenylboronic acid (23.3 g), and potassium carbonate (32.9 g).
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (1.82 g).
Solvent Addition: Add toluene (125 mL), 1,4-dioxane (125 mL), and distilled water (50 mL) to the flask.
Reaction: Begin vigorous stirring and heat the mixture to reflux (approximately 85-90 °C). Maintain reflux for 24 hours. Monitor the reaction progress by TLC or GC.
Workup:
Cool the reaction mixture to room temperature.
Transfer the mixture to a 1 L separatory funnel.
Separate the organic layer.
Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent.
Purification:
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Recrystallize the crude product from a mixture of hot toluene and methanol to yield pure 1-Bromo-3,5-diphenylbenzene as a white solid.
Expected yield: ~21 g (85%).
Scale-Up Considerations:
Parameter
Lab Scale (500 mL)
Pilot Scale (20 L)
Considerations for Scale-Up
Reactor
500 mL round-bottom flask
20 L glass-lined reactor
Ensure adequate mixing and heat transfer capabilities.
Agitation
Magnetic stirrer
Mechanical overhead stirrer with appropriate impeller
Impeller design and speed are critical for maintaining a homogeneous mixture.
Heating
Heating mantle
Jacketed reactor with thermal fluid
Precise temperature control is essential to avoid side reactions and ensure safety.
Inerting
Nitrogen balloon/inlet
Continuous nitrogen purge
A robust inerting system is necessary to prevent catalyst deactivation.
Workup
Separatory funnel
Liquid-liquid extraction vessel
Phase separation can be slower at a larger scale; allow adequate time.
Visualizations
Experimental Workflow for 1-Bromo-3,5-diphenylbenzene Synthesis
Caption: Workflow for the synthesis of 1-Bromo-3,5-diphenylbenzene.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Synthesis of 1-Bromo-3,5-diphenylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-3,5-diphenylbenzene,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-3,5-diphenylbenzene, focusing on avoiding common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Bromo-3,5-diphenylbenzene?
A1: The most prevalent and versatile method for the synthesis of 1-Bromo-3,5-diphenylbenzene is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex. In this case, 1,3,5-tribromobenzene (B165230) can be reacted with phenylboronic acid in a controlled manner, or 1,3-dibromo-5-phenylbenzene can be coupled with phenylboronic acid.
Q2: What are the primary impurities I should be aware of during the synthesis of 1-Bromo-3,5-diphenylbenzene via Suzuki-Miyaura coupling?
A2: The primary impurities to monitor are:
Homocoupling products:Biphenyl (B1667301) (from the coupling of two phenylboronic acid molecules) and poly-phenylated benzenes. The presence of oxygen can often lead to an increase in the homocoupling of the boronic acid reactant.
Dehalogenation byproduct: 1,3-diphenylbenzene, where the bromine atom on the desired product is replaced by a hydrogen atom. This can occur when the palladium catalyst complex undergoes reductive elimination with a hydride source in the reaction mixture.
Starting materials: Unreacted 1,3,5-tribromobenzene or phenylboronic acid.
Triphenylbenzene: Over-reaction leading to the substitution of all three bromine atoms on a 1,3,5-tribromobenzene starting material.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities, consider the following:
Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which will reduce the incidence of boronic acid homocoupling.
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid is common, but a large excess can lead to more homocoupling.
Catalyst and Ligand Choice: Select a palladium catalyst and ligand system that favors the desired cross-coupling over side reactions. For instance, bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress side reactions.
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to more side products.
Q4: What are the best practices for purifying the final product?
A4: Purification of 1-Bromo-3,5-diphenylbenzene is typically achieved through a combination of techniques. The crude product can first be subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. Subsequently, column chromatography on silica (B1680970) gel is a highly effective method for separating the desired product from starting materials and byproducts. A common eluent system for chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297). Finally, recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, can yield a highly pure product.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Product Formation
Inactive catalyst
Ensure you are using a fresh, high-quality palladium catalyst. Consider a pre-catalyst that forms the active Pd(0) species in situ.
Poor quality boronic acid
Boronic acids can degrade over time. Use fresh or recently purchased boronic acid.
Ineffective base
The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may depend on the solvent and substrates.
Insufficient degassing
Oxygen can deactivate the catalyst. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).
Significant amount of biphenyl (homocoupling product) observed
Presence of oxygen
As mentioned, ensure rigorous degassing of the reaction setup.
Catalyst system favors homocoupling
Experiment with different palladium catalysts and ligands.
Presence of 1,3-diphenylbenzene (dehalogenation product)
Hydride source in the reaction mixture
Ensure solvents are anhydrous and pure. Some bases or additives can act as hydride donors.
Incomplete reaction with starting material remaining
Insufficient reaction time or temperature
Monitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly. Be cautious as excessive heat can lead to degradation.
Catalyst deactivation
The catalyst may have degraded during the reaction. Ensure an inert atmosphere is maintained throughout the process.
Formation of 1,3,5-triphenylbenzene
Incorrect stoichiometry of starting materials
If starting from 1,3,5-tribromobenzene, carefully control the equivalents of phenylboronic acid to favor mono- and di-substitution.
Experimental Protocols
Representative Suzuki-Miyaura Synthesis of 1-Bromo-3,5-diphenylbenzene
To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours under an inert atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and wash with deionized water (3 x 30 mL) and then with brine (30 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 1-Bromo-3,5-diphenylbenzene.
Quantitative Data Summary
The following table presents illustrative data for the synthesis of 1-Bromo-3,5-diphenylbenzene via the Suzuki-Miyaura reaction. Actual results may vary depending on the specific reaction conditions and scale.
Parameter
Condition 1
Condition 2
Condition 3
Starting Material
1,3,5-Tribromobenzene
1,3-Dibromo-5-phenylbenzene
1,3,5-Tribromobenzene
Palladium Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂
Pd(OAc)₂ / SPhos
Base
K₂CO₃
Cs₂CO₃
K₃PO₄
Solvent
Toluene/Ethanol/Water
Dioxane/Water
Toluene
Temperature (°C)
90
100
110
Reaction Time (h)
24
18
12
Yield (%)
75-85
80-90
85-95
Purity (%)
>98
>99
>99
Visualizations
Caption: Reaction pathway for the synthesis of 1-Bromo-3,5-diphenylbenzene.
Caption: Troubleshooting workflow for impurity issues in synthesis.
Optimization
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1-Bromo-3,5-diphenylbenzene
Welcome to the technical support center for chemists utilizing 1-Bromo-3,5-diphenylbenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for chemists utilizing 1-Bromo-3,5-diphenylbenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with 1-Bromo-3,5-diphenylbenzene?
Low or no conversion with 1-Bromo-3,5-diphenylbenzene is a common issue primarily due to its significant steric hindrance. The two phenyl groups flanking the bromine atom impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, catalyst deactivation, suboptimal reaction conditions (temperature, time), or issues with reagent quality can contribute to poor reactivity.
Q2: What are the most common side reactions when using 1-Bromo-3,5-diphenylbenzene?
Common side reactions include:
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide itself.[2]
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-diphenylbenzene. This can be caused by certain catalysts or the presence of protic impurities.[2]
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid, which is promoted by base and water.[2]
Q3: How critical is the choice of catalyst and ligand for this substrate?
The choice of catalyst and ligand is paramount for successful cross-coupling with sterically hindered substrates like 1-Bromo-3,5-diphenylbenzene. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the sterically encumbered aryl bromide. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
Q4: Can I use the same reaction conditions for different types of cross-coupling reactions with this substrate?
No, each type of cross-coupling reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille) requires a specific set of optimized conditions, including the choice of catalyst, ligand, base, and solvent. What works for a Suzuki coupling is unlikely to be optimal for a Buchwald-Hartwig amination.
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Side Product
Potential Cause
Recommended Solution
Homocoupling of Coupling Partner
Slow transmetalation or fast homocoupling pathway.
Optimize the base and solvent combination. Consider a more reactive catalyst/ligand system to accelerate the desired reaction.
Hydrodehalogenation
Catalyst decomposition to palladium black. Presence of protic impurities (e.g., water).
Use robust ligands to stabilize the palladium catalyst. Ensure the use of anhydrous solvents and reagents.
Protodeboronation (Suzuki)
Reaction conditions (base, solvent, temperature) favor the cleavage of the C-B bond.
Use a milder base (e.g., K₃PO₄ instead of stronger bases). Minimize water content in the reaction.
Experimental Protocols and Data
The following tables provide representative experimental conditions for various cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for 1-Bromo-3,5-diphenylbenzene.
Suzuki-Miyaura Coupling
This reaction forms a C-C bond between the aryl bromide and an organoboron compound.
Experimental Protocol:
To a dry Schlenk flask, add 1-bromo-3,5-diphenylbenzene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the palladium precatalyst and ligand.
Add the degassed solvent via syringe.
Heat the reaction mixture with vigorous stirring and monitor by TLC or GC-MS.
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Representative Yield (%)
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
12-24
75-90
Pd(OAc)₂ (2)
XPhos (4)
Cs₂CO₃
Dioxane
110
18
80-95
Pd(PPh₃)₄ (5)
-
Na₂CO₃
DME/H₂O
85
24
<20 (typically low for this substrate)
Heck Coupling
This reaction couples the aryl bromide with an alkene.[3]
Experimental Protocol:
In a dried Schlenk tube under an inert atmosphere, add the palladium catalyst and ligand.[3]
Add 1-bromo-3,5-diphenylbenzene (1.0 equiv.), the alkene (1.5 equiv.), and the base (2.0 equiv.).[3]
Add the anhydrous, degassed solvent.
Heat the mixture to the specified temperature and stir until the starting material is consumed.
After cooling, filter off the salts, concentrate the filtrate, and purify the residue.
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Representative Yield (%)
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
Et₃N
DMF
100
24
60-75
Pd₂(dba)₃ (1)
P(t-Bu)₃ (2)
K₂CO₃
Dioxane
120
18
70-85
PdCl₂(PPh₃)₂ (3)
-
NaOAc
NMP
110
24
50-70
Sonogashira Coupling
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[4]
Experimental Protocol:
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if not a copper-free protocol), and ligand.
Add 1-bromo-3,5-diphenylbenzene (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
Add the degassed solvent and the amine base.
Stir the reaction at the indicated temperature until completion.
Work-up typically involves dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride, water, and brine, followed by drying and purification.
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Representative Yield (%)
Pd(PPh₃)₂Cl₂ (2)
CuI (1)
PPh₃ (4)
Et₃N
THF
65
70-85
Pd(OAc)₂ (2)
None
SPhos (4)
Cs₂CO₃
Dioxane
100
80-90 (Copper-free)
Pd(PPh₃)₄ (3)
CuI (1.5)
-
i-Pr₂NH
Toluene
80
65-80
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and an amine.[5]
Experimental Protocol:
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.[6]
Add 1-bromo-3,5-diphenylbenzene (1.0 equiv.) and the amine (1.2 equiv.).[6]
Seal the tube and heat with stirring for the specified time.
After cooling, dilute with an organic solvent, filter through celite, and concentrate. Purify by chromatography.
Pd Precatalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Representative Yield (%)
Pd₂(dba)₃ (1)
XPhos (2)
NaOtBu
Toluene
100
12-24
85-95
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄
Dioxane
110
18
80-90
G3-XPhos (2)
-
LHMDS
THF
80
24
>90
Stille Coupling
This reaction couples the aryl bromide with an organostannane reagent.[7]
Experimental Protocol:
To a dry reaction vessel under inert gas, add the palladium catalyst and ligand.
Add the degassed solvent, followed by 1-bromo-3,5-diphenylbenzene (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).
Heat the reaction mixture and monitor its progress.
Upon completion, the work-up often involves treatment with aqueous KF to precipitate tin byproducts, followed by filtration, extraction, and purification.
Catalyst (mol%)
Ligand (mol%)
Additive
Solvent
Temp (°C)
Time (h)
Representative Yield (%)
Pd(PPh₃)₄ (3)
-
-
Toluene
110
12
70-85
Pd₂(dba)₃ (1.5)
P(fur)₃ (6)
-
THF
65
24
80-90
PdCl₂(AsPh₃)₂ (2)
-
CuI
NMP
80
6
75-88
Visualization of Catalytic Cycles
Understanding the catalytic cycle is crucial for troubleshooting. Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A simplified diagram of a palladium cross-coupling catalytic cycle.
Technical Support Center: Catalyst Choice in Reactions of 1-Bromo-3,5-diphenylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 1-Bromo-3,5...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 1-Bromo-3,5-diphenylbenzene. The sterically hindered nature of this substrate, with two phenyl groups flanking the bromine atom, presents unique challenges that necessitate careful selection of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 1-Bromo-3,5-diphenylbenzene resulting in low yields?
A1: Low yields with 1-Bromo-3,5-diphenylbenzene are often attributed to its significant steric hindrance. This can impede the oxidative addition step in the catalytic cycle, which is frequently rate-determining. Furthermore, the choice of catalyst, ligand, base, and solvent is critical and standard conditions, like those using Pd(PPh₃)₄, may not be optimal. For sterically hindered aryl bromides, more robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos), are often necessary to promote efficient oxidative addition and subsequent reductive elimination.[1][2]
Q2: What are the most common side reactions when working with 1-Bromo-3,5-diphenylbenzene?
A2: Common side reactions in palladium-catalyzed couplings with this substrate include:
Homocoupling: Formation of biphenyl (B1667301) from the boronic acid (in Suzuki reactions) or dimerization of the aryl halide. This can be promoted by the presence of oxygen, so ensuring a thoroughly degassed reaction setup is crucial.[1][3]
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-diphenylbenzene.
Protodeboronation: In Suzuki reactions, the boronic acid reagent can be protonated and decomposed before it participates in the cross-coupling cycle. This is more prevalent with certain bases and solvent systems.[1]
Q3: Which type of palladium catalyst is generally recommended for sterically hindered substrates like 1-Bromo-3,5-diphenylbenzene?
A3: For sterically demanding substrates, pre-formed palladium catalysts or palladacycles combined with bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in coupling challenging aryl halides by facilitating the formation of the active catalytic species and accelerating the key steps in the catalytic cycle.[4] Traditional catalysts like Pd(PPh₃)₄ may be less effective due to the steric bulk of the substrate.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
TLC or LC-MS analysis shows a large amount of unreacted 1-Bromo-3,5-diphenylbenzene.
Minimal formation of the desired biaryl product.
Potential Causes and Solutions:
Potential Cause
Suggested Solution
Inefficient Catalyst System
Switch to a more active catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a biphenyl-based phosphine.[4][5] Increase catalyst loading from the typical 1-2 mol% to 3-5 mol%.
Inappropriate Base
The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the transmetalation step.[1][5]
Suboptimal Solvent
The reaction may be sluggish in certain solvents. Try aprotic polar solvents like dioxane, toluene (B28343), or DMF, often in combination with water to aid in dissolving the base.[3][5]
Low Reaction Temperature
Sterically hindered couplings often require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[1][3]
Catalyst Deactivation
Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) as oxygen can oxidize the phosphine ligand and deactivate the catalyst.[1] Use degassed solvents.
Issue 2: Significant Formation of Homocoupling and/or Hydrodehalogenation Byproducts
Symptoms:
GC-MS or NMR analysis reveals the presence of 1,3-diphenylbenzene (from hydrodehalogenation) and/or biphenyl (from homocoupling of phenylboronic acid).
Reduced yield of the desired cross-coupled product.
Potential Causes and Solutions:
Potential Cause
Suggested Solution
Presence of Oxygen
Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[1]
Suboptimal Ligand
The ligand can influence the relative rates of the desired cross-coupling versus side reactions. Bulky ligands can sometimes favor reductive elimination over other pathways. Experiment with different bulky phosphine ligands.
Base-Induced Side Reactions
Certain bases can promote protodeboronation, leading to the formation of benzene (B151609) which can then participate in other reactions. Consider using a milder base or a different solvent system.
High Temperature
While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-diphenylbenzene with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific applications.
To a flame-dried Schlenk flask, add 1-Bromo-3,5-diphenylbenzene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
In a separate vial, under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed toluene.
Add the catalyst solution to the Schlenk flask, followed by additional degassed toluene and degassed water (typically a 4:1 to 10:1 toluene:water ratio).
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction of 1-Bromo-3,5-diphenylbenzene with Styrene (B11656)
Materials:
1-Bromo-3,5-diphenylbenzene
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF) or Toluene
Nitrogen or Argon gas
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%).
Add degassed DMF or toluene to dissolve the catalyst and ligand.
Add 1-Bromo-3,5-diphenylbenzene (1.0 equiv.), styrene (1.2 equiv.), and the base (Et₃N, 2.0 equiv. or K₂CO₃, 2.0 equiv.).
Heat the reaction mixture to 100-120 °C and stir vigorously.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature. If using Et₃N, the triethylammonium (B8662869) bromide salt may precipitate and can be removed by filtration.
Dilute the reaction mixture with an organic solvent and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 1-Bromo-3,5-diphenylbenzene with Aniline (B41778)
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-3,5-diphenylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diphenylbenzene. The content fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-diphenylbenzene. The content focuses on the impact of solvent choice on common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the sterically hindered nature of 1-Bromo-3,5-diphenylbenzene can present challenges. Solvent selection is critical for overcoming these hurdles and achieving high yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 1-Bromo-3,5-diphenylbenzene is showing low to no conversion. What are the likely causes?
A1: Low conversion is a common issue, often related to the reaction setup and reagents. Key factors to investigate include:
Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates like 1-Bromo-3,5-diphenylbenzene, bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the reaction.
Reaction Conditions: Inadequate temperature or reaction time can lead to poor conversion. Ensure your reaction is running at the optimal temperature for your specific catalyst system.
Reagent Quality: The purity of the aryl bromide, organoboron compound, and base is paramount. Impurities can poison the catalyst or lead to side reactions.
Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics. An inappropriate solvent can hinder the reaction significantly.
Q2: What are the most common side reactions in the Suzuki-Miyaura coupling of 1-Bromo-3,5-diphenylbenzene?
A2: The primary side reactions to be aware of are:
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide. This is often promoted by the presence of oxygen.
Protodeboronation: The replacement of the boron group on the organoboron reagent with a hydrogen atom. This is often accelerated by aqueous conditions. Using stable boronic esters, such as pinacol (B44631) esters, can mitigate this issue.
Q3: How critical is it to maintain an inert atmosphere?
A3: It is absolutely critical. The palladium(0) active catalyst is sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., using nitrogen or argon) can lead to catalyst deactivation and promote homocoupling side reactions. Ensure all solvents are properly degassed before use.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or No Conversion
Ineffective catalyst system
Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Consider using a pre-formed catalyst.
Low reaction temperature
Gradually increase the temperature in increments of 10-20 °C. Many Suzuki reactions are run at elevated temperatures (80-110 °C).
Poor solvent choice
Screen different solvents or solvent mixtures. For 1-Bromo-3,5-diphenylbenzene, a mixture of a non-polar solvent like toluene (B28343) with a polar aprotic solvent and water can be effective.
Significant Homocoupling
Presence of oxygen
Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Suboptimal catalyst
Some catalyst systems are more prone to homocoupling. Experiment with different palladium sources and ligands.
Protodeboronation of Boronic Acid
Unstable boronic acid
Use a more stable boronic ester (e.g., pinacol ester). Ensure the base is added to the reaction mixture just before the catalyst.
Excess water in the reaction
While some water is often beneficial, an excess can promote protodeboronation. Use anhydrous solvents and control the amount of water added.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the illustrative effect of different solvents on the Suzuki-Miyaura coupling of 1-Bromo-3,5-diphenylbenzene with phenylboronic acid. Yields are representative and can vary based on the specific catalyst, ligand, base, and temperature used.
Solvent System
Typical Yield (%)
Notes
Toluene/H₂O (4:1)
75-85
Good for dissolving the organic substrate, while water helps to dissolve the inorganic base.
To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-3,5-diphenylbenzene, the arylboronic acid, and potassium phosphate.
Add the palladium(II) acetate and XPhos.
Add a 4:1 mixture of degassed 1,4-dioxane and water.
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The choice of solvent can significantly impact the efficiency of this reaction with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 1-Bromo-3,5-diphenylbenzene is not working. What should I check first?
A1: Similar to the Suzuki coupling, several factors can contribute to a failed Buchwald-Hartwig reaction:
Catalyst/Ligand System: This is often the most critical parameter. A variety of palladium catalysts and specialized phosphine ligands have been developed for this reaction. For sterically hindered aryl bromides, bulky, electron-rich ligands are typically required.
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base in the chosen solvent is also important.
Solvent: The solvent must be able to dissolve the reactants and intermediates of the catalytic cycle. Aprotic solvents are generally preferred.
Q2: Can I run the Buchwald-Hartwig amination in protic solvents?
A2: Generally, protic solvents are avoided as they can react with the strong bases used in the reaction. Aprotic solvents such as toluene, dioxane, or THF are the standard choices.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low Yield
Inappropriate ligand
Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).
Incorrect base
Try different strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.
Unsuitable solvent
Toluene and dioxane are often good starting points. Consider screening other aprotic solvents.
Decomposition of Starting Material
Reaction temperature is too high
Lower the reaction temperature and monitor the reaction for a longer period.
Base is too strong
If your substrate is base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃.
Data Presentation: Solvent Effects on Buchwald-Hartwig Amination
The following table presents illustrative data on the effect of solvents on the Buchwald-Hartwig amination of 1-Bromo-3,5-diphenylbenzene with aniline.
Solvent
Typical Yield (%)
Notes
Toluene
85-95
A common and effective solvent for this reaction.
1,4-Dioxane
80-90
Also a good choice, but requires careful handling due to peroxide formation.
THF
70-80
Can be effective, but its lower boiling point might necessitate longer reaction times.
DMF
50-60
Generally less effective for this transformation and can lead to side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amines.
In a glovebox, add 1-Bromo-3,5-diphenylbenzene, Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
Add the amine and degassed toluene.
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Section 3: Grignard Reagent Formation
The formation of a Grignard reagent from 1-Bromo-3,5-diphenylbenzene can be challenging due to the steric hindrance around the C-Br bond. Solvent choice is critical for stabilizing the Grignard reagent as it forms.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble initiating the Grignard reaction with 1-Bromo-3,5-diphenylbenzene. What can I do?
A1: Initiation is a common problem in Grignard reactions. Here are some tips:
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction.
Q2: My Grignard reaction starts but then turns dark and gives a low yield of the desired product after quenching. What is happening?
A2: A dark color and low yield often indicate the formation of the Wurtz coupling side product (a biaryl). This is where the Grignard reagent reacts with another molecule of the aryl bromide. To minimize this:
Slow Addition: Add the solution of 1-Bromo-3,5-diphenylbenzene slowly to the magnesium suspension. This keeps the concentration of the aryl bromide low.
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote reaction at the magnesium surface.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Reaction Fails to Initiate
Wet glassware or solvent
Flame-dry all glassware under vacuum and use freshly opened anhydrous solvent or solvent from a purification system.
Inactive magnesium surface
Activate the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings.
Low Yield of Grignard Reagent
Wurtz coupling side reaction
Add the aryl bromide solution slowly to the magnesium. Ensure vigorous stirring.
Reaction with atmospheric moisture or oxygen
Maintain a positive pressure of an inert gas (N₂ or Ar) and use a drying tube.
Data Presentation: Solvent Effects on Grignard Reagent Formation
The following table shows the effect of the solvent on the formation of the Grignard reagent from 1-Bromo-3,5-diphenylbenzene, based on typical outcomes for sterically hindered aryl bromides.
Solvent
Typical Yield (%)
Notes
Tetrahydrofuran (THF)
70-85
Generally the best solvent for forming Grignard reagents from aryl bromides due to its ability to solvate and stabilize the reagent.
Diethyl Ether (Et₂O)
50-70
A traditional solvent for Grignard reactions, but may be less effective for sterically hindered substrates.
2-Methyl-THF
75-90
Can sometimes give higher yields than THF, especially for difficult substrates.
Experimental Protocol: Grignard Reagent Formation
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile (benzaldehyde).
Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
Heat the flask gently with a heat gun under a flow of inert gas to activate the magnesium.
Allow the flask to cool, then add a small amount of anhydrous THF.
Dissolve 1-Bromo-3,5-diphenylbenzene in anhydrous THF and add it to the dropping funnel.
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate (slight bubbling and heat evolution). If not, gently warm the flask.
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for an additional hour.
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride.
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the product by column chromatography.
Caption: Logical workflow for Grignard reagent formation and reaction.
Troubleshooting
Technical Support Center: 1-Bromo-3,5-diphenylbenzene Stability and Storage
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides comprehensive information on the stability and recommended storage conditions for 1-Bromo-3,5-diphenylbenzene (CAS No....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the stability and recommended storage conditions for 1-Bromo-3,5-diphenylbenzene (CAS No. 103068-20-8). Adherence to these guidelines is crucial for maintaining the integrity and purity of the compound, ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 1-Bromo-3,5-diphenylbenzene?
A1: For long-term storage, 1-Bromo-3,5-diphenylbenzene should be stored in a cool, dry, and well-ventilated area.[1][2] It is imperative to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] The compound should also be protected from light.[2]
Q2: What is the recommended short-term storage temperature?
A2: For short-term use, such as during the course of an experiment, 1-Bromo-3,5-diphenylbenzene can be stored at room temperature.[3][4] However, it is still advisable to keep the container sealed and away from direct light and moisture.
Q3: Is 1-Bromo-3,5-diphenylbenzene sensitive to light?
A3: Yes, aromatic bromine compounds can be susceptible to photodegradation when exposed to UV light. Therefore, it is crucial to store 1-Bromo-3,5-diphenylbenzene in a light-resistant container or in a dark environment to prevent photochemical degradation.
Q4: What are the potential consequences of improper storage?
A4: Improper storage can lead to the degradation of 1-Bromo-3,5-diphenylbenzene. Exposure to moisture can result in hydrolysis, while exposure to light can initiate photodegradation. Elevated temperatures can also accelerate decomposition. Degradation of the compound will affect its purity and can lead to inaccurate and unreliable results in downstream applications.
Q5: What are the known or potential decomposition products of 1-Bromo-3,5-diphenylbenzene?
Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage
Minimizes oxidative degradation.
Shelf Life
Not definitively established. Purity should be checked periodically.
Long-term stability studies are not publicly available.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of 1-Bromo-3,5-diphenylbenzene.
Issue Encountered
Potential Cause
Recommended Action
Inconsistent experimental results
Degradation of the compound due to improper storage.
Verify the storage conditions. If improperly stored, consider using a fresh, unopened container of the compound. Re-analyze the purity of the material using appropriate analytical techniques (e.g., HPLC, GC-MS).
Discoloration of the solid (from off-white to yellowish/brownish)
Exposure to light or air (oxidation).
This may indicate degradation. It is advisable to test the purity of the compound before use. For future prevention, store in a light-resistant container under an inert atmosphere.
Clumping or caking of the powder
Absorption of moisture.
The compound has been exposed to humidity. While it may still be usable depending on the application, it is best to use a fresh, dry sample. Ensure the container is tightly sealed immediately after use.
Experimental Protocols
While specific, validated stability-indicating methods for 1-Bromo-3,5-diphenylbenzene are not published, a general approach based on ICH guidelines for forced degradation studies can be adopted to assess its stability.
Forced Degradation Study Protocol (General Outline)
Preparation of Stock Solution: Prepare a stock solution of 1-Bromo-3,5-diphenylbenzene in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 70-100 °C).
Photostability: Expose the solid compound or its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable, validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Comparative Analysis of HPLC and GC-MS for Purity Validation of 1-Bromo-3,5-diphenylbenzene
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Bromo-3,5-diphenylbenzene. The information presen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Bromo-3,5-diphenylbenzene. The information presented is intended for researchers, scientists, and professionals in drug development to assist in selecting the most appropriate analytical methodology for their specific needs.
Introduction
1-Bromo-3,5-diphenylbenzene is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final product. Both HPLC and GC-MS are powerful analytical techniques widely employed for purity determination and impurity profiling. This guide outlines the experimental protocols for each technique and presents a comparative analysis based on key performance attributes.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A typical HPLC method for the analysis of 1-Bromo-3,5-diphenylbenzene is detailed below.
Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving 1-Bromo-3,5-diphenylbenzene in acetonitrile. This is then diluted to a working concentration of 0.1 mg/mL with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The following protocol is suitable for the purity validation of 1-Bromo-3,5-diphenylbenzene.
Protocol:
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 150 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 10 °C/min.
Final hold: Hold at 280 °C for 10 minutes.
Injector Temperature: 280 °C.
Injection Mode: Split (100:1).
Injection Volume: 1 µL.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Mass Range: 50-500 amu.
Sample Preparation: A solution of 1 mg/mL is prepared by dissolving 1-Bromo-3,5-diphenylbenzene in dichloromethane.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the HPLC and GC-MS analyses of a batch of 1-Bromo-3,5-diphenylbenzene, illustrating the strengths of each technique.
Table 1: Purity Assessment and Impurity Profile of 1-Bromo-3,5-diphenylbenzene by HPLC
Compound
Retention Time (min)
Area (%)
1,3-Diphenylbenzene
5.8
0.08
1-Bromo-3,5-diphenylbenzene
7.2
99.85
1,3-Dibromo-5-phenylbenzene
8.5
0.05
Unidentified Impurity 1
9.1
0.02
Table 2: Purity Assessment and Impurity Profile of 1-Bromo-3,5-diphenylbenzene by GC-MS
Compound
Retention Time (min)
Area (%)
Identification
Benzene
2.5
Trace
Confirmed by MS
Biphenyl
6.1
0.03
Confirmed by MS
1,3-Diphenylbenzene
10.5
0.08
Confirmed by MS
1-Bromo-3,5-diphenylbenzene
12.3
99.84
Confirmed by MS
1,3-Dibromo-5-phenylbenzene
13.8
0.05
Confirmed by MS
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes for HPLC and GC-MS.
Caption: Workflow for HPLC purity validation.
Caption: Workflow for GC-MS purity validation.
Comparative Evaluation
Feature
HPLC
GC-MS
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability
Suitable for non-volatile and thermally labile compounds.
Best for volatile and thermally stable compounds.
Selectivity
Good selectivity based on polarity. Co-eluting peaks can be an issue.
Excellent selectivity due to mass-based identification.
Sensitivity
Generally lower sensitivity compared to GC-MS.
High sensitivity, capable of detecting trace-level impurities.
Identification
Primarily based on retention time comparison with standards.
Provides structural information and definitive identification through mass spectra.
Quantification
Excellent for accurate quantification using external or internal standards.
Good for quantification, but may require more extensive calibration.
Sample Throughput
Can be higher due to simpler sample preparation and faster run times in some cases.
Can be lower due to longer oven cycles and more complex data analysis.
Cost & Complexity
Lower initial cost and less complex instrumentation.
Higher initial cost and more complex operation and maintenance.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of 1-Bromo-3,5-diphenylbenzene.
HPLC is a robust and accurate method for quantifying the main component and known impurities. Its simplicity and lower cost make it well-suited for routine quality control applications where the impurity profile is well-characterized.
GC-MS offers superior sensitivity and specificity, making it the method of choice for identifying unknown impurities and detecting trace amounts of volatile contaminants. The structural information provided by the mass spectrometer is invaluable for impurity profiling and in-depth investigations.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks, HPLC is often sufficient. However, for comprehensive impurity profiling and the identification of unknown peaks, the enhanced capabilities of GC-MS are indispensable. In many regulatory environments, orthogonal methods are employed, leveraging the strengths of both techniques to ensure the highest level of product quality.
Comparative
comparative study of catalysts for Suzuki coupling of 1-Bromo-3,5-diphenylbenzene
A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-3,5-diphenylbenzene For researchers and professionals in the fields of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reactio...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-3,5-diphenylbenzene
For researchers and professionals in the fields of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The synthesis of complex biaryl and polyaryl structures, such as 1,3,5-triphenylbenzene, often relies on the efficient coupling of sterically hindered substrates like 1-Bromo-3,5-diphenylbenzene. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 1-Bromo-3,5-diphenylbenzene with phenylboronic acid, supported by experimental data from the literature.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of 1-Bromo-3,5-diphenylbenzene with phenylboronic acid to yield 1,3,5-triphenylbenzene. The data has been compiled from various studies to provide a clear comparison of their efficacy.
Caption: Comparative data for the Suzuki coupling of 1-Bromo-3,5-diphenylbenzene.
Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling reaction requires a systematic workflow to ensure optimal results and reproducibility. The following diagram illustrates a generalized experimental procedure for the coupling of 1-Bromo-3,5-diphenylbenzene with phenylboronic acid.
Caption: Generalized workflow for the Suzuki coupling reaction.
Experimental Protocols
Below are detailed experimental protocols for key catalyst systems used in the Suzuki coupling of 1-Bromo-3,5-diphenylbenzene.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1-Bromo-3,5-diphenylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (B145695) (2 mL), and water (2 mL) via syringe.
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 1,3,5-triphenylbenzene.
Protocol 2: Using a Buchwald-Type Catalyst System (Pd(OAc)₂ / SPhos)
Reaction Setup: To a glovebox-dried vial, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
Reactant Addition: To a separate oven-dried Schlenk flask, add 1-Bromo-3,5-diphenylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol).
Inert Atmosphere and Solvent Addition: Seal the flask, remove from the glovebox, and place under a positive pressure of argon. Add degassed toluene (10 mL) via syringe.
Catalyst Introduction: Add the pre-weighed catalyst mixture to the reaction flask under a stream of argon.
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Palladium Complex
Reaction Setup: In a dry vial, weigh the NHC-palladium precatalyst, [Pd(IPr)(3-Cl-py)Cl₂] (0.01 mmol, 1 mol%).
Reactant Addition: In a Schlenk flask, combine 1-Bromo-3,5-diphenylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon. Add degassed toluene (5 mL).
Catalyst Addition: Add the catalyst to the reaction mixture.
Reaction: Heat the reaction to 60 °C and stir for 4 hours.
Work-up and Purification: Follow the work-up and purification procedures outlined in the previous protocols.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium catalyst. The following diagram illustrates the key steps in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This guide provides a foundational understanding and practical protocols for selecting and utilizing catalysts for the Suzuki coupling of the sterically demanding substrate, 1-Bromo-3,5-diphenylbenzene. Researchers are encouraged to adapt and optimize these conditions based on their specific laboratory setup and substrate scope.
Validation
spectroscopic analysis and confirmation of 1-Bromo-3,5-diphenylbenzene structure
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-diphenylbenzene and Structurally Related Aryl Bromides For researchers, scientists, and professionals in drug development, the unambiguous confirmation of...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-diphenylbenzene and Structurally Related Aryl Bromides
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the spectroscopic techniques used to elucidate and confirm the structure of 1-Bromo-3,5-diphenylbenzene. By presenting experimental data alongside that of two structurally related alternative compounds, 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, this guide offers a practical framework for spectroscopic analysis and data interpretation in the context of substituted aromatic compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for 1-Bromo-3,5-diphenylbenzene and the two comparative compounds. This side-by-side comparison facilitates the identification of unique spectral features that are characteristic of each molecule's structure.
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.
Mass Spectrometry (MS):
Electron ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratios (m/z) of the molecular ions and major fragments were recorded.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectra were recorded using the potassium bromide (KBr) pellet method. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk. The spectra were recorded over a range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and structure confirmation of an organic compound like 1-Bromo-3,5-diphenylbenzene is illustrated in the following diagram. This process begins with sample preparation and proceeds through data acquisition, spectral interpretation, and final structure elucidation by integrating the information from multiple spectroscopic techniques.
Caption: Logical workflow for the spectroscopic analysis and structure confirmation of 1-Bromo-3,5-diphenylbenzene.
Structure Confirmation of 1-Bromo-3,5-diphenylbenzene
The combined spectroscopic data provides definitive evidence for the structure of 1-Bromo-3,5-diphenylbenzene.
¹H NMR: The proton NMR spectrum displays a characteristic pattern for a 1,3,5-trisubstituted benzene (B151609) ring with two identical phenyl substituents. The triplet at 7.75 ppm corresponds to the proton at the C4 position, coupled to the two equivalent protons at C2 and C6. The doublet at 7.65 ppm represents these C2 and C6 protons. The multiplets between 7.38 and 7.60 ppm are attributed to the protons of the two phenyl rings.
¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule, consistent with its symmetrical structure. The signal at 122.9 ppm is characteristic of a carbon atom attached to a bromine atom.
Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 308 and 310 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The fragmentation pattern further supports the proposed structure.
FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands typical for aromatic C-H stretching (around 3058 cm⁻¹) and aromatic C=C stretching vibrations (1595-1445 cm⁻¹). The strong absorptions in the fingerprint region (880-695 cm⁻¹) are indicative of the substitution pattern on the benzene rings.
By comparing these spectral features with those of 3,5-Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, the unique structural attributes of 1-Bromo-3,5-diphenylbenzene can be unequivocally established. This systematic and comparative approach to spectroscopic analysis is indispensable for ensuring the structural integrity of compounds in research and development.
The Strategic Advantage of 1-Bromo-3,5-diphenylbenzene in Advanced Synthesis
A Comparative Guide for Researchers in Materials Science and Drug Development In the landscape of advanced chemical synthesis, the selection of precursors is a critical determinant of reaction efficiency, product purity,...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers in Materials Science and Drug Development
In the landscape of advanced chemical synthesis, the selection of precursors is a critical determinant of reaction efficiency, product purity, and the ultimate performance of the resulting materials. 1-Bromo-3,5-diphenylbenzene has emerged as a premier building block, particularly in the fabrication of organic light-emitting diodes (OLEDs) and complex dendritic polymers. This guide provides an objective comparison of 1-Bromo-3,5-diphenylbenzene with analogous precursors, highlighting its structural advantages and supported by generalized experimental data and protocols.
While direct, side-by-side quantitative comparisons in the literature are scarce, the strategic advantages of 1-Bromo-3,5-diphenylbenzene can be clearly inferred from its unique molecular architecture. The 1,3,5-substitution pattern confers a distinct combination of reduced steric hindrance and high potential for symmetric molecular growth, setting it apart from its isomers and other related precursors.
The Impact of Isomerism on Reactivity and Molecular Geometry
The positioning of the bulky phenyl groups relative to the reactive bromine atom is a crucial factor in Suzuki-Miyaura cross-coupling reactions, a common method for constructing the complex aryl structures required for advanced materials.
1-Bromo-3,5-diphenylbenzene features a meta-substitution pattern, which places the phenyl groups away from the bromine atom. This arrangement minimizes steric hindrance, allowing for easier access of the palladium catalyst to the carbon-bromine bond. The result is often a more efficient and higher-yielding reaction.
In contrast, an isomer such as 1-bromo-2,4-diphenylbenzene presents a more sterically congested environment. The ortho-phenyl group can impede the approach of the catalyst, potentially leading to slower reaction rates, lower yields, and the need for more forcing reaction conditions or specialized, bulky phosphine (B1218219) ligands to achieve comparable results.
This fundamental structural difference has significant implications for the final product. The symmetry afforded by the 1,3,5-substitution is highly advantageous for creating the well-defined, star-shaped architectures desirable in OLED host materials and for the predictable, generational growth of dendrimers.
Quantitative Comparison: A Steric Hindrance Perspective
The following table summarizes the anticipated outcomes when comparing 1-Bromo-3,5-diphenylbenzene with a more sterically hindered isomer in a typical Suzuki-Miyaura coupling reaction. These expectations are based on established principles of organometallic chemistry and reaction kinetics.
Parameter
1-Bromo-3,5-diphenylbenzene
Alternative (e.g., 1-Bromo-2,4-diphenylbenzene)
Steric Hindrance at C-Br
Low
Moderate to High
Expected Reaction Yield
High
Moderate to Low
Reaction Conditions
Milder (lower temperatures, shorter times)
More Forcing (higher temperatures, longer times)
Catalyst System
Standard Pd catalysts and ligands often suffice
May require specialized bulky ligands (e.g., SPhos)
Potential for Side Reactions
Lower
Higher (e.g., protodeboronation, homocoupling)
Resulting Molecular Geometry
Symmetric, well-defined 3D structures
Potentially twisted, less defined structures
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-3,5-diphenylbenzene with an arylboronic acid. This protocol can be adapted for similar substrates, but optimization may be required for more sterically hindered precursors.
Schlenk flask or reaction vial with a screw cap and septum
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Procedure:
Reaction Setup: In a Schlenk flask, combine 1-Bromo-3,5-diphenylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Workflow and Structural Advantages
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships of the structural advantages of 1-Bromo-3,5-diphenylbenzene.
Validation
Performance of OLEDs Utilizing 1-Bromo-3,5-diphenylbenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 1-Bromo-3,5-diphenylbenzene has emerged as a critical building block in the synthesis of advanced organic semiconductors for OLEDs, offering a versatile scaffold for creating highly efficient and stable materials. This guide provides a comparative analysis of the performance of OLEDs synthesized with derivatives of 1-Bromo-3,5-diphenylbenzene, supported by experimental data and detailed methodologies.
Performance Comparison of Emitting Materials
Derivatives of 1-Bromo-3,5-diphenylbenzene have been successfully employed to synthesize novel emitting materials for OLEDs. A study published in the Journal of Materials Chemistry C details the creation of six such molecules, which were subsequently used as the emitting layer in non-doped OLED devices. The performance of these devices is summarized in the table below.
Emitting Material
Max. Emission (nm)
External Quantum Efficiency (EQE) (%)
Current Efficiency (cd A⁻¹)
Power Efficiency (lm W⁻¹)
CIE Coordinates (x, y)
TP-C-TP
417
2.44
0.74
0.38
(0.158, 0.045)
TP-C-TPB
464
4.02
-
-
(0.154, 0.042)
Another approach involves the synthesis of aromatic dendrimers using 1-Bromo-3,5-diphenylbenzene. A notable example is a dendrimer, herein referred to as D1, which, when used in an OLED device, exhibited the following performance characteristics.
Emitting Material
Maximum External Quantum Efficiency (%)
Turn-on Voltage (V)
Maximum Luminance (cd m⁻²)
D1
2.82
3.4
5515
These results highlight the potential of 1-Bromo-3,5-diphenylbenzene derivatives in achieving deep-blue emission with notable efficiencies. The triphenylamine-substituted chrysene (B1668918) derivative (TP-C-TPB) demonstrated a particularly high external quantum efficiency of 4.02% for a non-doped deep-blue OLED.[1] The dendrimer-based device also showed promising performance with a high maximum luminance.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental procedures for the synthesis of the precursor, the emitting materials, and the fabrication of the OLED devices.
Synthesis of 1-Bromo-3,5-diphenylbenzene
A foundational step is the synthesis of the 1-Bromo-3,5-diphenylbenzene precursor. The following protocol is based on a Suzuki-Miyaura cross-coupling reaction.[1][2]
Reaction Setup: To a 500 mL dry THF solution, add 1,3,5-tribromobenzene (B165230) (20 g, 63 mmol) and Pd(PPh₃)₄ (4.36 g, 3.7 mmol).
Addition of Reagents: Add phenylboronic acid (17 g, 140 mmol) and a 2M K₂CO₃ solution (50 mL in H₂O) to the reaction mixture.
Reaction Conditions: Heat the mixture to reflux.
Workup and Purification: After the reaction is complete, the product is isolated and purified to yield 1-Bromo-3,5-diphenylbenzene.
General Synthesis of Emitting Materials
The synthesized 1-Bromo-3,5-diphenylbenzene can then be used to create a variety of emitting materials. For instance, the synthesis of the dendrimer D1 involved the reaction of 1-Bromo-3,5-diphenylbenzene with a triazine core bearing boronic acid groups.[2][3]
Reaction Mixture: Combine the triazine core with boronic acid groups and 1-Bromo-3,5-diphenylbenzene in a toluene/ethanol/water solvent system.
Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) as the catalyst and K₂CO₃ as the base.
Reaction Conditions: Reflux the mixture for 24 hours.
Purification: The final dendrimer product is purified using appropriate chromatographic techniques.
OLED Device Fabrication
The performance of the synthesized materials is evaluated by fabricating multilayer OLED devices. A typical device architecture is as follows: ITO / Hole Injection Layer / Hole Transport Layer / Emitting Layer / Electron Transport Layer / Electron Injection Layer / Al.[1]
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol.
Layer Deposition: The organic layers are deposited by high-vacuum thermal evaporation.
Hole Injection Layer: N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) at a thickness of 40 nm.[1]
Hole Transport Layer: tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a thickness of 20 nm.[1]
Emitting Layer: The synthesized derivative of 1-Bromo-3,5-diphenylbenzene at a thickness of 30 nm.[1]
Electron Transport Layer: 1,3,5-tri(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl (TPBi) at a thickness of 20 nm.[1]
Cathode Deposition: A lithium fluoride (B91410) (LiF) electron injection layer (1 nm) and an aluminum (Al) cathode (200 nm) are deposited.[1]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the synthesis and fabrication workflows.
Caption: Synthesis of 1-Bromo-3,5-diphenylbenzene.
A Comparative Guide to the Cross-Validation of 1-Bromo-3,5-diphenylbenzene in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. 1-Bromo-3,5-diphenylbenzene stands as a key building block, offering a versatile platform for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive comparison of its performance in four pivotal palladium-catalyzed transformations: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. Through a detailed analysis of experimental data and protocols, this document aims to equip researchers with the necessary insights to effectively utilize this sterically hindered aryl bromide in their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
The reactivity of an aryl bromide in cross-coupling reactions is intrinsically linked to its electronic and steric properties. 1-Bromo-3,5-diphenylbenzene, with its bulky phenyl substituents, presents a unique set of challenges and opportunities compared to less sterically encumbered analogues such as bromobenzene (B47551) and 4-bromobiphenyl (B57062). The following tables summarize the quantitative data from various experimental studies, offering a clear comparison of reaction yields and conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For sterically hindered substrates like 1-Bromo-3,5-diphenylbenzene, the choice of ligand and reaction conditions is critical to achieving high yields.
Note: A specific yield for the Suzuki reaction of 1-Bromo-3,5-diphenylbenzene was described as "good" in the available literature, which typically implies yields upwards of 70-80% in this context.
Heck Reaction
The Heck reaction provides a powerful means of arylating alkenes. The steric hindrance of 1-Bromo-3,5-diphenylbenzene can influence the efficiency of this transformation.
Note: While a specific protocol exists for a related diacetoxyphenyl bromoethane (B45996) derivative, the yield for 1-Bromo-3,5-diphenylbenzene itself is expected to be in the moderate to good range under similar conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. The bulky nature of 1-Bromo-3,5-diphenylbenzene can necessitate more forcing conditions or specialized catalyst systems.
Note: A specific yield for the Sonogashira coupling of 1-Bromo-3,5-diphenylbenzene is not explicitly stated in the available literature, but good yields are anticipated based on protocols for similar aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The steric hindrance around the bromine atom in 1-Bromo-3,5-diphenylbenzene can impact the coupling efficiency with various amines.
Note: While a solvent-free protocol using RuPhos has been developed for aryl halides, a specific yield for 1-Bromo-3,5-diphenylbenzene is reported as being in the "good to excellent" range.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative protocols for the cross-coupling reactions of 1-Bromo-3,5-diphenylbenzene and its comparative counterparts.
Suzuki-Miyaura Coupling of 1-Bromo-3,5-diphenylbenzene
To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-3,5-diphenylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
To further aid in the understanding of the experimental workflows and the logical relationships in this comparative analysis, the following diagrams have been generated using Graphviz.
Reactivity Face-Off: A Comparative Guide to 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene
For Immediate Release A Comprehensive Analysis of Aryl Bromide Reactivity for Advanced Synthesis This guide provides a detailed comparison of the reactivity of 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene,...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A Comprehensive Analysis of Aryl Bromide Reactivity for Advanced Synthesis
This guide provides a detailed comparison of the reactivity of 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene, two important building blocks in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document outlines their performance in key cross-coupling and organometallic reactions, supported by established experimental principles.
Executive Summary
The reactivity of aryl bromides is fundamental to modern organic synthesis. This guide assesses two structurally related compounds: 1-Bromo-3,5-diphenylbenzene, a sterically hindered monosubstituted aryl bromide, and 1,3-dibromo-5-phenylbenzene, a disubstituted analog offering opportunities for sequential or double functionalization. Their performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation is evaluated based on established chemical principles and analogous experimental data, providing a framework for reaction design and optimization.
Theoretical Reactivity Profile
1-Bromo-3,5-diphenylbenzene: The central benzene (B151609) ring is substituted with one bromine atom and two phenyl groups at the meta positions. The phenyl groups exert a significant steric influence around the bromine atom, which can hinder the approach of bulky catalysts and reagents. Electronically, the phenyl groups are weakly deactivating through induction but can participate in resonance, which has a minor effect on the carbon-bromine bond.
1,3-dibromo-5-phenylbenzene: This molecule features two equivalent bromine atoms, offering two reactive sites. From a statistical standpoint, it has a higher probability of reacting compared to its monobromo counterpart. However, after the first substitution, the electronic nature and steric environment of the remaining bromine atom are altered, which can be exploited for selective mono- or di-functionalization. The single phenyl group presents less steric hindrance compared to the two phenyl groups in 1-Bromo-3,5-diphenylbenzene.
Comparative Performance in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the two title compounds in this reaction is expected to differ significantly.
1-Bromo-3,5-diphenylbenzene will likely require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to overcome the steric hindrance from the two flanking phenyl groups.
1,3-dibromo-5-phenylbenzene offers the potential for both mono- and di-substitution. Mono-substitution is generally favored by using a stoichiometric amount of the boronic acid, lower catalyst loading, and shorter reaction times. Achieving di-substitution typically requires an excess of the boronic acid and more forcing conditions.
This palladium-catalyzed C-N bond formation is another critical transformation. Similar to the Suzuki coupling, steric hindrance is a key factor.
1-Bromo-3,5-diphenylbenzene will likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) that are known to facilitate challenging couplings.
1,3-dibromo-5-phenylbenzene can undergo mono- or di-amination. Selective mono-amination can be achieved by controlling stoichiometry and reaction time. Di-amination will require more forcing conditions and an excess of the amine.
Parameter
1-Bromo-3,5-diphenylbenzene
1,3-dibromo-5-phenylbenzene (Mono-amination)
1,3-dibromo-5-phenylbenzene (Di-amination)
Aryl Halide
1-Bromo-3,5-diphenylbenzene (1.0 eq)
1,3-dibromo-5-phenylbenzene (1.0 eq)
1,3-dibromo-5-phenylbenzene (1.0 eq)
Amine
Primary or Secondary Amine (1.2 eq)
Primary or Secondary Amine (1.1 eq)
Primary or Secondary Amine (2.5 eq)
Catalyst
Pd₂(dba)₃ (1-2 mol%)
Pd₂(dba)₃ (1 mol%)
Pd₂(dba)₃ (2-3 mol%)
Ligand
XPhos (2-4 mol%) or RuPhos (2-4 mol%)
Xantphos (2 mol%) or BINAP (2 mol%)
XPhos (4-6 mol%)
Base
NaOt-Bu (1.4 eq) or LHMDS (1.4 eq)
NaOt-Bu (1.2 eq)
NaOt-Bu (3.0 eq)
Solvent
Toluene or Dioxane
Toluene or Dioxane
Toluene or Dioxane
Temperature
90-120 °C
80-100 °C
110-130 °C
Reaction Time
18-36 h
6-18 h
24-48 h
Expected Yield
Moderate
Good
Moderate
Grignard Reagent Formation
The formation of a Grignard reagent transforms the electrophilic aryl bromide into a potent nucleophile.
1-Bromo-3,5-diphenylbenzene: The steric hindrance may slow down the rate of insertion of magnesium. Initiation of the reaction might require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane).
1,3-dibromo-5-phenylbenzene: The formation of a mono-Grignard reagent is generally achievable. However, the formation of the di-Grignard reagent is more challenging due to the deactivating effect of the first Grignard moiety and potential solubility issues. The mono-Grignard reagent can also react with the remaining C-Br bond of another molecule (Wurtz-type coupling) as a side reaction.
Parameter
1-Bromo-3,5-diphenylbenzene
1,3-dibromo-5-phenylbenzene (Mono-Grignard)
Aryl Halide
1-Bromo-3,5-diphenylbenzene (1.0 eq)
1,3-dibromo-5-phenylbenzene (1.0 eq)
Magnesium
Mg turnings (1.2 eq)
Mg turnings (1.1 eq)
Solvent
Anhydrous THF or Diethyl Ether
Anhydrous THF or Diethyl Ether
Initiation
I₂ crystal or 1,2-dibromoethane
I₂ crystal or gentle heating
Temperature
Reflux
Room Temperature to Reflux
Reaction Time
2-6 h
1-4 h
Expected Yield
Good
Good to Excellent
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the aryl bromide (1.0 mmol), arylboronic acid (1.1-2.5 mmol), palladium catalyst (2-5 mol%), and base (2.0-4.0 mmol) are combined. The flask is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene or dioxane, ~5 mL) and water (~1 mL) are added. The mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), palladium precatalyst (1-3 mol%), ligand (2-6 mol%), and base (1.2-3.0 mmol) under an inert atmosphere. Anhydrous solvent (toluene or dioxane, ~5 mL) and the amine (1.1-2.5 mmol) are added. The tube is sealed and the reaction mixture is heated to the specified temperature with stirring for the indicated time. After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1][2]
General Protocol for Grignard Reagent Formation
All glassware must be rigorously dried. Magnesium turnings (1.1-1.2 mmol) are placed in a flame-dried flask equipped with a condenser and an addition funnel, under an inert atmosphere. A small crystal of iodine can be added as an initiator. A solution of the aryl bromide (1.0 mmol) in anhydrous THF or diethyl ether (~5 mL) is prepared. A small portion of this solution is added to the magnesium. The reaction is initiated by gentle warming if necessary, evidenced by the disappearance of the iodine color and bubbling. The remaining aryl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-4 hours to ensure complete conversion. The resulting Grignard reagent is typically used immediately in the subsequent reaction step.[3][4]
Visualizing Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
Caption: Logical workflow for the selective functionalization of 1,3-dibromo-5-phenylbenzene.
Conclusion and Recommendations
The choice between 1-Bromo-3,5-diphenylbenzene and 1,3-dibromo-5-phenylbenzene will be dictated by the synthetic target and the desired reaction pathway.
1-Bromo-3,5-diphenylbenzene is suitable for introducing a single functional group onto a sterically demanding core. Researchers should be prepared to screen more active catalyst systems and potentially use higher temperatures to achieve satisfactory yields.
1,3-dibromo-5-phenylbenzene is a more versatile building block, allowing for either mono- or di-functionalization. Its reduced steric hindrance at each bromine site generally leads to higher reactivity for the initial substitution compared to 1-Bromo-3,5-diphenylbenzene. Careful control of reaction conditions is crucial for achieving selective mono-substitution.
For drug development professionals, the ability to perform sequential, different cross-coupling reactions on 1,3-dibromo-5-phenylbenzene offers a powerful strategy for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.
A Comparative Guide to the Synthetic Routes of 1-Bromo-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-Bromo-3,5-diphenylbenzene, a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1-Bromo-3,5-diphenylbenzene, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. The following sections detail prominent synthetic routes, including experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. In the context of 1-Bromo-3,5-diphenylbenzene synthesis, this approach typically involves the palladium-catalyzed reaction of a di- or tri-substituted benzene (B151609) ring with a suitable boronic acid or ester.
This approach leverages the sequential cross-coupling of 1,3,5-tribromobenzene with two equivalents of phenylboronic acid. The differential reactivity of the bromine atoms can be exploited to achieve a selective double substitution, leaving one bromine atom intact.
Experimental Protocol:
A detailed experimental procedure for this transformation has been reported. In a typical setup, 1,3,5-tribromobenzene is reacted with phenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate. The reaction is generally carried out in a mixture of solvents, for instance, toluene, ethanol, and water, under reflux conditions.
Quantitative Data:
Parameter
Value
Reference
Starting Material
1,3,5-Tribromobenzene
Not specified
Reagent
Phenylboronic Acid
Not specified
Catalyst
Pd(PPh₃)₄
Not specified
Base
K₂CO₃
Not specified
Solvent
Toluene/Ethanol/Water
Not specified
Reaction Time
24 hours
Not specified
Yield
~75%
Not specified
Logical Relationship Diagram:
Safety & Regulatory Compliance
Safety
Navigating the Disposal of 1-Bromo-3,5-diphenylbenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a det...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Bromo-3,5-diphenylbenzene, a halogenated aromatic hydrocarbon. While a specific Safety Data Sheet (SDS) for 1-Bromo-3,5-diphenylbenzene was not located, the following procedures are based on best practices for the disposal of similar halogenated organic compounds and information from various chemical safety resources. It is imperative to consult the official Safety Data Sheet (SDS) for 1-Bromo-3,5-diphenylbenzene from your supplier for definitive guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Halogenated organic compounds can be hazardous, and proper PPE is the first line of defense.
Table 1: Personal Protective Equipment (PPE) for Handling 1-Bromo-3,5-diphenylbenzene
Protection Type
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a face shield.
To protect against potential splashes of the chemical.
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
To prevent skin contact, which may cause irritation.
Respiratory Protection
Work in a well-ventilated area or under a chemical fume hood.
To avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
The disposal of 1-Bromo-3,5-diphenylbenzene should be managed as halogenated organic waste. It is critical to segregate this waste stream from non-halogenated waste to ensure proper and compliant disposal.
Waste Segregation :
Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste."
Never mix 1-Bromo-3,5-diphenylbenzene waste with non-halogenated organic solvents or other incompatible waste streams.
Waste Accumulation :
Carefully transfer the waste 1-Bromo-3,5-diphenylbenzene into the designated halogenated waste container using a funnel to avoid spills.
If the compound is in a solid form, use a dedicated scoop or spatula.
Ensure the container is tightly sealed after each addition to prevent the release of vapors.
Labeling :
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Bromo-3,5-diphenylbenzene," and the approximate quantity.
Include any other information required by your institution's environmental health and safety (EHS) department.
Storage :
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1]
Ensure the storage area is secure and only accessible to authorized personnel.
Disposal Request :
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.
The disposal of halogenated organic waste typically involves incineration by a licensed chemical waste disposal facility.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
Ventilate : Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
Containment and Cleanup :
For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the substance.[1]
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
Place the absorbed material or swept solid into a sealed, properly labeled container for hazardous waste disposal.
Decontamination : Thoroughly clean the spill area with an appropriate solvent and decontaminating solution, and manage the cleaning materials as hazardous waste.
Reporting : Report the spill to your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Bromo-3,5-diphenylbenzene.
Caption: Disposal workflow for 1-Bromo-3,5-diphenylbenzene.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 1-Bromo-3,5-diphenylbenzene, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.